2',3'-Dichloro-2,2,2-trifluoroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHCHVDELIRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645228 | |
| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-11-5 | |
| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical properties, experimental protocols, and biological activity of 2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 886371-11-5) is limited. Much of the available data pertains to its isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This guide compiles the available computed data for the 2',3'-dichloro isomer and provides general methodologies for related compounds, highlighting areas where specific experimental data is currently lacking.
Core Chemical Properties
This compound is a halogenated aromatic ketone. The presence of the trifluoromethyl group and two chlorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity.
Structure and Identification
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone |
| CAS Number | 886371-11-5 |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol |
| Canonical SMILES | C1=CC(=C(C(=O)C(F)(F)F)Cl)Cl |
| InChI Key | InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H |
Computed Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound. It is crucial to note that these are predicted values and have not been experimentally verified.
| Property | Value | Source |
| Molecular Weight | 243.01 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 241.951305 g/mol | PubChem |
| Monoisotopic Mass | 241.951305 g/mol | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 299 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Synthesis and Experimental Protocols
General Synthetic Workflow (Hypothetical)
The synthesis of this compound would likely proceed via a Grignard reaction, a common method for forming carbon-carbon bonds.
An In-depth Technical Guide to the Structure Elucidation of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive approach to the structure elucidation of 2',3'-Dichloro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific isomer, this guide employs a predictive methodology based on established principles of spectroscopy and comparative analysis with structurally related compounds. By examining the anticipated spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a robust framework for the characterization and confirmation of the 2',3'-dichloro substitution pattern is established. This document serves as a valuable resource for researchers encountering novel or uncharacterized halogenated and trifluoromethylated aromatic compounds.
Introduction
This compound is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. The precise substitution pattern of the chlorine atoms on the phenyl ring is critical to its chemical reactivity and biological activity. Accurate structure elucidation is therefore a prerequisite for any further investigation or application. This guide outlines the expected spectroscopic characteristics of the 2',3'-dichloro isomer, providing a basis for its unambiguous identification.
Predicted Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂F₃O | - |
| Molecular Weight | 243.01 g/mol | - |
| CAS Number | 886371-11-5 | - |
| Appearance | Predicted to be a colorless to pale yellow liquid or low melting solid | Analogous Compounds |
Spectroscopic Analysis for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of chloro, trifluoroacetyl, and aromatic functionalities on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the substitution pattern of the aromatic ring.
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring. The chemical shifts and coupling constants will be indicative of their relative positions.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4' | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H4'-H5') ≈ 8.0, J(H4'-H6') ≈ 1.5 |
| H-5' | ~7.3 - 7.5 | Triplet (t) | J(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 8.0 |
| H-6' | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H6'-H5') ≈ 8.0, J(H6'-H4') ≈ 1.5 |
Rationale: The proton at the 6' position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The proton at the 5' position will appear as a triplet due to coupling with its two neighbors. The proton at the 4' position will be a doublet of doublets.
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~180 - 185 | Quartet (q) |
| CF₃ | ~115 - 120 | Quartet (q) |
| C-1' | ~135 - 140 | Singlet (s) |
| C-2' | ~132 - 136 | Singlet (s) |
| C-3' | ~130 - 134 | Singlet (s) |
| C-4' | ~128 - 132 | Singlet (s) |
| C-5' | ~126 - 130 | Singlet (s) |
| C-6' | ~130 - 134 | Singlet (s) |
Rationale: The carbonyl carbon will be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the positions of the chlorine atoms and the trifluoroacetyl group.
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | ~ -70 to -80 | Singlet (s) |
Rationale: The chemical shift is typical for a trifluoromethyl group attached to a carbonyl.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 242, 244, 246 | Molecular ion with isotopic pattern for two chlorine atoms. |
| [M-CF₃]⁺ | 173, 175, 177 | Loss of the trifluoromethyl radical. |
| [C₆H₃Cl₂CO]⁺ | 173, 175 | Fragmentation of the trifluoromethyl group. |
| [C₆H₃Cl₂]⁺ | 145, 147 | Dichlorophenyl cation. |
Rationale: The molecular ion peak should exhibit a characteristic isotopic cluster for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). The fragmentation will likely involve the loss of the stable trifluoromethyl radical and other characteristic cleavages.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 6: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | C-H (aromatic) | Medium |
| ~1700-1720 | C=O (ketone) | Strong |
| ~1600, 1475 | C=C (aromatic) | Medium-Strong |
| ~1300-1100 | C-F | Strong |
| ~850-750 | C-Cl | Strong |
Rationale: A strong absorption band for the carbonyl group is expected. Strong C-F stretching bands will be prominent. The C-H and C=C stretching vibrations of the aromatic ring will also be present.
Experimental Protocols (General Procedures for Analogous Compounds)
Synthesis via Friedel-Crafts Acylation
A potential synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with trifluoroacetic anhydride.
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Addition of Substrate: Add 1,2-dichlorobenzene (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
NMR Sample Preparation
-
Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
GC-MS Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient suitable for separating the product from any impurities (e.g., starting at 100 °C and ramping to 250 °C).
-
Ionization: Electron ionization (EI) at 70 eV.
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Relationship between Structure and Predicted ¹H NMR
This diagram shows the relationship between the structure of this compound and its predicted ¹H NMR signals.
Conclusion
The structure elucidation of this compound can be confidently achieved through a combination of predictive spectroscopic analysis and comparison with known analogous compounds. The predicted NMR, MS, and IR data presented in this guide provide a detailed fingerprint for the 2',3'-dichloro isomer. This comprehensive approach enables researchers and scientists to overcome the challenges posed by the limited availability of direct experimental data and to proceed with their research and development activities with a high degree of confidence in the molecular structure.
physical and chemical properties of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 886371-11-5). Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's structure, properties, and potential synthetic approaches. Due to a notable lack of experimentally derived data in publicly accessible literature for this specific isomer, this guide relies on computed data for its physical and chemical properties. A generalized synthesis protocol, based on established methods for a closely related isomer, is provided for informational purposes. This document aims to serve as a foundational resource for future research and application development involving this compound.
Introduction
This compound is a halogenated aromatic ketone. The presence of a trifluoromethyl group and two chlorine atoms on the phenyl ring suggests that this compound may exhibit unique chemical reactivity and biological activity. Such substituted acetophenones are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the halogen substituents can significantly influence the reactivity of the carbonyl group and the aromatic ring, making it a versatile building block in organic synthesis. This guide summarizes the currently available information on this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | PubChem[1] |
| CAS Number | 886371-11-5 | PubChem[1] |
| Molecular Formula | C₈H₃Cl₂F₃O | PubChem[1] |
| Molecular Weight | 243.01 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | PubChem[1] |
| InChI Key | WJXHCHVDELIRDI-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 241.951305 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.951305 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic strategy can be inferred from the procedures reported for the closely related isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone. The following protocol is a representative example of a Grignard reaction followed by acylation, which could potentially be adapted for the synthesis of the 2',3'-dichloro isomer.
Disclaimer: This protocol is for the synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone and is provided as a methodological example. Researchers should exercise caution and perform appropriate reaction optimization and safety assessments when attempting to synthesize the 2',3'-dichloro isomer.
Example Synthetic Protocol for a Dichlorotrifluoroacetophenone Isomer
Reaction: Grignard reaction of a dichlorobromobenzene with a trifluoroacetylating agent.
Materials:
-
1-Bromo-3,5-dichlorobenzene (or 1-bromo-2,3-dichlorobenzene for the target compound)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Diisobutylaluminum hydride (DIBAL-H) (as an alternative initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a small amount of a suitable initiator (e.g., a crystal of iodine or a small volume of DIBAL-H) to a flask containing anhydrous THF.
-
Prepare a solution of the dichlorobromobenzene (1.0 eq) in anhydrous THF.
-
Slowly add a small portion of the dichlorobromobenzene solution to the magnesium suspension and gently heat to initiate the Grignard reaction.
-
Once the reaction has initiated, add the remaining dichlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.0-1.2 eq) to the Grignard reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the aromatic ring activated by the electron-withdrawing trifluoromethyl and chloro substituents. The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, Grignard reactions, and Wittig reactions. The aromatic ring can potentially undergo nucleophilic aromatic substitution, although the reaction conditions would likely need to be harsh.
Given its structure, this compound is a potential intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The dichloro substitution pattern can also influence the biological activity and pharmacokinetic properties of a molecule.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a dichlorotrifluoroacetophenone, as described in the example protocol.
Caption: Generalized synthetic workflow for dichlorotrifluoroacetophenone.
Logical Relationship as a Chemical Intermediate
This diagram shows the logical position of this compound as an intermediate in the development of more complex chemical entities.
Caption: Role as a key chemical intermediate.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this isomer is unavailable, related compounds are known to be irritants. Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in various fields of chemical synthesis. This guide has compiled the available information on its physical and chemical properties, drawing primarily from computed data due to a lack of experimental findings in the public domain. The provided synthetic protocol for a related isomer offers a potential starting point for its preparation. Further research is necessary to fully characterize this compound and explore its potential applications in drug discovery and materials science.
References
2',3'-Dichloro-2,2,2-trifluoroacetophenone molecular weight
An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone
This technical guide provides a detailed overview of the chemical and physical properties of this compound, catering to researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Weight
This compound is an aromatic ketone. Its molecular structure consists of a phenyl ring substituted with two chlorine atoms at the 2' and 3' positions and a trifluoroacetyl group. The molecular weight of this compound has been computationally determined to be 243.01 g/mol .[1]
A logical diagram illustrating the key identifiers and molecular formula of the compound is provided below.
Physicochemical Properties
A summary of the key computed physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 243.01 g/mol | Computed by PubChem 2.1[1] |
| Molecular Formula | C8H3Cl2F3O | PubChem[1] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | Computed by LexiChem 2.6.6[1] |
| CAS Number | 886371-11-5 | EPA DSSTox[1] |
| Monoisotopic Mass | 241.9513046 Da | Computed by PubChem 2.1[1] |
| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.6.11[1] |
| Heavy Atom Count | 14 | Computed by Cactvs 3.4.6.11[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11[1] |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11[1] |
| XLogP3-AA | 4 | Computed by XLogP3 3.0[1] |
Experimental Data and Protocols
It is important to distinguish this compound from its isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 130336-16-2). Extensive literature exists for the 3',5'-dichloro isomer, which is a well-documented key intermediate in the synthesis of several veterinary active pharmaceutical ingredients (APIs) such as Fluralaner, Lotilaner, and Afoxolaner, as well as various agrochemicals.[2][3][4][5][6] Methodologies for the synthesis of the 3',5'-dichloro isomer often involve Grignard reactions with trifluoroacetic anhydride or reactions with ethyl trifluoroacetate.[4][5][7]
Due to the lack of specific experimental workflows for the 2',3'-dichloro isomer, a corresponding visualization cannot be provided at this time.
Safety and Classification
Information regarding the specific hazards and toxicity of this compound is limited. As a fluorinated organic compound, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) and handling within a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
References
- 1. This compound | C8H3Cl2F3O | CID 24726838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for 2',3'-dichloro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct literature for this specific isomer, this document outlines plausible synthetic routes based on established organic chemistry principles and analogous reactions. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of fluorinated aromatic ketones, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a halogenated aromatic ketone of significant interest in medicinal and materials chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The dichlorinated phenyl ring offers sites for further functionalization, making this compound a versatile building block for the synthesis of complex organic molecules. This guide explores several potential synthetic strategies, providing theoretical frameworks and generalized experimental protocols.
Proposed Synthetic Pathways
Three primary synthetic strategies are proposed for the synthesis of this compound:
-
Pathway 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene. A direct, one-step approach involving the electrophilic acylation of a commercially available starting material.
-
Pathway 2: Grignard Reaction of 1-Bromo-2,3-dichlorobenzene. A multi-step synthesis involving the formation of an organometallic intermediate followed by acylation.
-
Pathway 3: Oxidation of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol. A two-step approach starting from the corresponding aldehyde, which is commercially available.
The following sections provide detailed descriptions of each pathway, including reaction mechanisms, experimental protocols, and comparative data.
Pathway 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
This pathway involves the direct acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.
Experimental Protocol (Generalized)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 to 1.5 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the anhydride, add 1,2-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: The major challenge of this pathway is controlling the regioselectivity. The two chlorine atoms on the benzene ring are deactivating but ortho-, para-directing. This can lead to a mixture of isomers, primarily 2',3'- and 3',4'-dichloro-2,2,2-trifluoroacetophenone, which may be difficult to separate.
| Parameter | Condition |
| Starting Material | 1,2-Dichlorobenzene |
| Acylating Agent | Trifluoroacetic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-24 hours |
| Purity (Anticipated) | Moderate (due to isomer formation) |
| Yield (Anticipated) | Variable |
Pathway 2: Grignard Reaction of 1-Bromo-2,3-dichlorobenzene
This two-step pathway involves the formation of a Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by its reaction with a trifluoroacetylating agent like ethyl trifluoroacetate.
Caption: Grignard reaction pathway for synthesis.
Experimental Protocol (Generalized)
Step 1: Preparation of 2,3-Dichlorophenylmagnesium Bromide
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Add a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the addition funnel. The reaction is initiated by gentle heating. Once started, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with Ethyl Trifluoroacetate
-
Acylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath).
-
Addition: Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
Reaction and Work-up: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Condition |
| Starting Material | 1-Bromo-2,3-dichlorobenzene |
| Reagents | Magnesium, Ethyl Trifluoroacetate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (Grignard formation), -78°C to RT (Acylation) |
| Reaction Time | 2-4 hours (Grignard), 2-3 hours (Acylation) |
| Purity (Anticipated) | High |
| Yield (Anticipated) | Good |
Pathway 3: Oxidation of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol
This pathway involves the synthesis of the precursor alcohol, 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol, from 2,3-dichlorobenzaldehyde, followed by oxidation to the desired ketone.
Caption: Synthesis via oxidation of the corresponding alcohol.
Experimental Protocol (Generalized)
Step 1: Synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Trifluoromethylation: Cool the solution to 0°C and add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equivalents) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents).
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated.
-
Purification: The crude alcohol can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 equivalents).
-
Oxidation: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired ketone.
| Parameter | Condition |
| Starting Material | 2,3-Dichlorobenzaldehyde |
| Reagents | TMSCF₃, TBAF, PCC |
| Solvent | THF (Step 1), Dichloromethane (Step 2) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours (Step 1), 2-4 hours (Step 2) |
| Purity (Anticipated) | High |
| Yield (Anticipated) | Good |
Data Summary and Comparison
| Pathway | Starting Material | Key Reagents | Number of Steps | Anticipated Yield | Anticipated Purity | Key Challenges |
| 1. Friedel-Crafts | 1,2-Dichlorobenzene | Trifluoroacetic Anhydride, AlCl₃ | 1 | Variable | Moderate | Poor regioselectivity, isomer separation |
| 2. Grignard Reaction | 1-Bromo-2,3-dichlorobenzene | Mg, Ethyl Trifluoroacetate | 2 | Good | High | Moisture sensitivity of Grignard reagent |
| 3. Oxidation | 2,3-Dichlorobenzaldehyde | TMSCF₃, TBAF, PCC | 2 | Good | High | Handling of toxic chromium reagents (PCC) |
Conclusion
This technical guide has outlined three plausible synthetic pathways for this compound. While the Friedel-Crafts acylation offers the most direct route, it is likely to be hampered by poor regioselectivity. The Grignard reaction and the oxidation of the corresponding alcohol present more controlled, multi-step alternatives that are expected to provide higher purity and more reliable yields. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product. Further experimental validation is necessary to determine the most efficient and scalable method for the synthesis of this valuable compound.
An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group and dichlorinated phenyl ring impart unique electronic properties and steric hindrance, making it a useful building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chlorine atoms at the 2' and 3' positions influences the reactivity of the aromatic ring and the carbonyl group, offering specific pathways for further functionalization. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, a postulated synthesis protocol, and its potential applications as a chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol |
| CAS Number | 886371-11-5 |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Synthesis of this compound: A Postulated Experimental Protocol
Reaction Principle:
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of the trifluoroacetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 1,2-dichlorobenzene to form the desired ketone.
Postulated Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Aromatic Substrate: Dissolve 1,2-dichlorobenzene (1.2 equivalents) in the same dry, inert solvent and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Yield and Purity Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 40-60% |
| Purity (by GC) | >95% |
Logical Workflow for Postulated Synthesis
The following diagram illustrates the logical workflow for the postulated synthesis of this compound.
Caption: Postulated synthesis workflow for this compound.
Applications as a Chemical Intermediate
While specific examples of the use of this compound as a chemical intermediate are not widely documented, its structure suggests several potential applications in the synthesis of more complex molecules.
Potential Signaling Pathway Inhibition (Hypothetical):
Given the prevalence of halogenated aromatic ketones in medicinal chemistry, it is plausible that derivatives of this compound could be investigated as inhibitors of various signaling pathways implicated in disease. For instance, the core structure could be modified to interact with the active sites of kinases or other enzymes.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Use in Agrochemical Synthesis:
The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance biological activity and metabolic stability. This compound could serve as a precursor for the synthesis of novel herbicides, insecticides, or fungicides. The dichlorinated phenyl ring can be further functionalized to modulate the compound's spectrum of activity and environmental persistence.
Conclusion
This compound represents a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its structural features suggest it is a valuable building block for the synthesis of a wide range of biologically active molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in organic synthesis. The postulated synthetic route and potential applications outlined in this guide provide a foundation for future investigations into this promising chemical intermediate.
Technical Guide: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific isomer, this document combines known information with generalized methodologies for related compounds to offer a thorough resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications in drug discovery and agrochemical development.
Introduction
Trifluoroacetophenones are a class of organic compounds characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties, making these compounds valuable precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, features both a trifluoroacetyl group and a dichlorinated phenyl ring, suggesting its potential as a building block for complex, biologically active molecules.
Chemical Identity and Properties
The IUPAC name for 2',3'-Dichloro-2,2,2-trifluoroacetophenone is 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone .[1] This section summarizes its key identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone[1] |
| Common Name | This compound[1] |
| CAS Number | 886371-11-5[1] |
| Molecular Formula | C₈H₃Cl₂F₃O[1] |
| Molecular Weight | 243.01 g/mol [1] |
| InChIKey | WJXHCHVDELIRDI-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F[1] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 243.01 g/mol [1] |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 241.9513046 |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 15 |
Synthesis Methodology
General Experimental Protocol: Grignard-based Synthesis
This protocol outlines the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone from 1-bromo-2,3-dichlorobenzene.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction, as evidenced by a color change and/or bubbling.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Acylation with a Trifluoroacetylating Agent
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (1.1 equivalents), in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.
-
Maintain the reaction mixture at -78 °C and stir for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.
Potential Applications in Research and Drug Development
While specific applications for 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone are not widely documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable intermediate in the following areas:
-
Pharmaceuticals: The trifluoroacetyl group is a key component in several drugs, where it can improve potency and pharmacokinetic properties. Dichlorinated aromatic rings are also common in pharmaceuticals, contributing to binding interactions with biological targets. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, analgesic, or anticancer agents.
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated and chlorinated aromatic moieties. These features can enhance the efficacy and selectivity of the active ingredients. 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone could be a building block for new crop protection agents.
-
Material Science: The unique electronic properties conferred by the halogen atoms could make this compound and its derivatives of interest in the development of novel polymers and other advanced materials.
Conclusion
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in various fields of chemical research and development. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its properties and a likely synthetic route based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the creation of novel and functional molecules.
References
Navigating the Uncharted Territory of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group and chlorine atoms on the phenyl ring suggests that this compound may exhibit unique chemical reactivity and biological activity. This guide aims to provide a comprehensive overview of the anticipated safety and handling protocols for this compound, based on data from its close structural analogs.
Physicochemical and Toxicological Data
Quantitative data for this compound is not available. The following tables summarize the known properties of its isomers and related compounds to provide an estimation of its characteristics.
Table 1: Physical and Chemical Properties of Related Acetophenones
| Property | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 2,2,2-Trifluoroacetophenone |
| CAS Number | 130336-16-2 | 434-45-7 |
| Molecular Formula | C₈H₃Cl₂F₃O | C₈H₅F₃O |
| Molecular Weight | 243.01 g/mol | 174.12 g/mol |
| Boiling Point | 87 °C at 13 mmHg | 165-166 °C at 760 mmHg |
| Density | 1.51 g/mL | 1.24 g/mL at 25 °C |
| Refractive Index | n20/D 1.500 | n20/D 1.458 |
Table 2: Toxicological Data of Related Acetophenones
| Compound | Toxicity Data |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | No specific LD50 or LC50 data available. Generally classified as an irritant. |
| 2,2,2-Trifluoroacetophenone | No specific LD50 or LC50 data available. Classified as a flammable liquid and irritant. |
Hazard Identification and Safety Precautions
Based on the hazard profiles of its isomers, this compound is anticipated to be a hazardous substance.
Potential Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Protocols (Analogous Synthesis)
While a specific protocol for this compound is not available, the synthesis of its 3',5'-dichloro isomer can serve as a procedural template. The synthesis generally involves the reaction of a Grignard reagent derived from a dichlorobromobenzene with a trifluoroacetylating agent.
Analogous Synthesis of a Dichloro-2,2,2-trifluoroacetophenone:
-
Grignard Reagent Formation: React 1-bromo-2,3-dichlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.
-
Acylation: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) and slowly add a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.
-
Quenching and Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Experimental Workflow for Analogous Synthesis:
Caption: Analogous synthetic workflow for dichlorotrifluoroacetophenones.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. Research in this area is required to elucidate any potential interactions with biological systems and signaling pathways.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion
While a comprehensive safety and handling profile for this compound is yet to be established, the data from its structural analogs strongly suggest that it should be handled with care as a potentially hazardous chemical. All personnel should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is necessary to determine the specific physicochemical properties, toxicological profile, and biological activity of this compound to ensure its safe handling and to explore its potential applications in science and industry.
References
Spectral Analysis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 2',3'-dichloro-2,2,2-trifluoroacetophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific isomer, this guide leverages data from the closely related 3',5'-dichloro-2,2,2-trifluoroacetophenone isomer and established principles of spectroscopic analysis for aromatic ketones, dichlorinated benzene rings, and trifluoromethyl groups.
Predicted Spectral Data
The following tables summarize the predicted and analogous spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet of doublets | 1H | H-6' |
| ~7.5-7.7 | Triplet | 1H | H-5' |
| ~7.3-7.5 | Doublet of doublets | 1H | H-4' |
Predictions are based on the analysis of substituted benzene systems. The electron-withdrawing nature of the trifluoroacetyl group and the chlorine atoms will cause the aromatic protons to be deshielded, appearing in the downfield region of the spectrum. The splitting patterns are predicted based on the ortho, meta, and para coupling interactions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Description |
| ~178 (quartet, ²JCF ≈ 36 Hz) | Carbonyl carbon (C=O) |
| ~135 | C-1' (ipso-carbon attached to C=O) |
| ~133 | C-2' (ipso-carbon attached to Cl) |
| ~131 | C-3' (ipso-carbon attached to Cl) |
| ~130 | C-5' |
| ~129 | C-6' |
| ~128 | C-4' |
| ~116 (quartet, ¹JCF ≈ 290 Hz) | Trifluoromethyl carbon (CF₃) |
Predictions are based on data from the 3',5'-dichloro isomer and general knowledge of substituted benzenes. The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant. The aromatic region will show six distinct signals due to the lack of symmetry.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -72 | Singlet | CF₃ |
The ¹⁹F NMR spectrum is predicted to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for the 3',5'-dichloro isomer, this signal is expected around -72 ppm.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1720 | Strong | C=O stretch (aromatic ketone) |
| ~1550-1600 | Medium-Strong | C=C aromatic ring stretches |
| ~1100-1300 | Strong | C-F stretches (trifluoromethyl group) |
| ~700-850 | Strong | C-Cl stretches |
The IR spectrum will be dominated by a strong carbonyl absorption, characteristic of aromatic ketones. The presence of a trifluoromethyl group will result in strong C-F stretching bands. The C-Cl stretches and aromatic C=C vibrations will also be prominent.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 242/244/246 | Molecular ion peak [M]⁺ (isotopic pattern for two chlorine atoms) |
| 173/175 | [M - CF₃]⁺ (loss of trifluoromethyl radical) |
| 145/147 | [M - CO - CF₃]⁺ |
| 109 | [C₆H₄Cl]⁺ |
| 69 | [CF₃]⁺ |
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Major fragmentation pathways are expected to involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical, and subsequent loss of carbon monoxide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz on a 400 MHz instrument).
-
Parameters: A standard one-pulse experiment is usually sufficient. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system. For a volatile compound like this, GC-MS is a suitable method.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Methodological & Application
synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone from 1,3,5-trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic protocol for 2',3'-Dichloro-2,2,2-trifluoroacetophenone. A direct synthesis from 1,3,5-trichlorobenzene is not feasible due to the required rearrangement of the substitution pattern. Therefore, a more plausible route commencing from 1,2-dichlorobenzene via a Friedel-Crafts acylation is detailed. This application note provides a comprehensive experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers in the synthesis of this compound.
Introduction
Trifluoromethyl ketones are a significant class of compounds in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The synthesis of specifically substituted aromatic trifluoromethyl ketones is crucial for the development of new therapeutic agents. This note describes a proposed method for the synthesis of this compound.
Proposed Synthetic Pathway
A direct synthesis of this compound from 1,3,5-trichlorobenzene is not readily achievable as it would necessitate a complex rearrangement of the chloro substituents. A more direct and conventional approach is the Friedel-Crafts acylation of 1,2-dichlorobenzene. This electrophilic aromatic substitution, however, is expected to yield a mixture of isomers due to the directing effects of the two chlorine atoms. The primary products anticipated are 3',4'-dichloro-2,2,2-trifluoroacetophenone and the desired this compound, which will require subsequent separation.
Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
This protocol is adapted from general procedures for Friedel-Crafts acylation of deactivated aromatic compounds.
Materials:
-
1,2-Dichlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Formation of Acylium Ion: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the trifluoroacetylium ion complex.
-
Acylation Reaction: A solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as GC-MS or TLC.
-
Workup: Upon completion, the reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of concentrated hydrochloric acid, followed by cold water. This should be done carefully in a well-ventilated fume hood due to the evolution of HCl gas.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.
-
Purification: The isomeric products are separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by preparative high-performance liquid chromatography (HPLC). The fractions containing the desired this compound isomer are collected and the solvent is evaporated to yield the purified product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on the protocol described above. Please note that the yields are estimates and will vary based on reaction conditions and purification efficiency.
| Parameter | Value |
| Reactants | |
| 1,2-Dichlorobenzene | 1.0 eq |
| Trifluoroacetic anhydride | 1.1 eq |
| Anhydrous Aluminum Chloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Reflux (approx. 40°C) |
| Reaction Time | 12-24 hours |
| Expected Products | |
| Crude Yield (Isomer Mixture) | 60-70% |
| Yield of 3',4'-dichloro isomer | Major product |
| Yield of 2',3'-dichloro isomer | Minor product (estimated 10-20% of total) |
| Purification Method | Column Chromatography or Preparative HPLC |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Application Notes and Protocols for the Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2',3'-dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on the well-established Grignard reaction, offering a reliable route to this valuable compound.
Introduction
Aryl trifluoromethyl ketones are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the synthesis of these ketones is a widely used strategy. This protocol details the preparation of this compound from 1-bromo-2,3-dichlorobenzene through the formation of a Grignard reagent, followed by acylation with a suitable trifluoroacetylating agent.
Reaction Scheme
The overall two-step reaction is depicted below:
Step 1: Formation of the Grignard Reagent
2,3-Dichlorophenylmagnesium bromide is prepared by the reaction of 1-bromo-2,3-dichlorobenzene with magnesium metal in an anhydrous ether solvent.
Step 2: Acylation
The freshly prepared Grignard reagent is then reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield the desired product, this compound.
Data Presentation
The following table summarizes the key reagents and typical reaction parameters for the synthesis of this compound. Please note that yields can vary based on reaction scale and purity of reagents.
| Reagent/Parameter | Molar Equivalence | Typical Yield (%) | Purity (%) | Notes |
| 1-Bromo-2,3-dichlorobenzene | 1.0 | - | >98 | Starting material. |
| Magnesium Turnings | 1.1 - 1.2 | - | >99 | Ensure a fresh, oxide-free surface. |
| Trifluoroacetic Anhydride | 1.0 - 1.1 | 60-80 | >95 | Should be added at low temperature. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | Solvent for the reaction. |
| Iodine (I₂) | Catalytic amount | - | - | Used to initiate the Grignard formation. |
| Product | - | 60-80 | >95 | This compound |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure.
Detailed Experimental Protocol
Materials:
-
1-Bromo-2,3-dichlorobenzene
-
Magnesium turnings
-
Trifluoroacetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Cooling bath (dry ice/acetone or similar)
Procedure:
Step 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: To the reaction flask, add magnesium turnings (1.1 eq.) and a single crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq.) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
If the reaction does not start spontaneously (indicated by a color change from brown to colorless and gentle refluxing), gently warm the flask with a heat gun until initiation is observed.
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromo-2,3-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 eq.) dropwise to the cooled Grignard solution via a syringe or dropping funnel. Maintain the temperature below -70 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and an excess of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure compound.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Ensure the solvent is tested for and free of peroxides before use.
-
The reaction can be exothermic, especially during the initiation and addition phases. Proper temperature control is crucial.
-
Trifluoroacetic anhydride is corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Quenching of the reaction mixture should be done cautiously as it can be vigorous.
By following this detailed protocol, researchers can reliably synthesize this compound for use in various research and development applications.
The Untapped Potential of 2',3'-Dichloro-2,2,2-trifluoroacetophenone in Pharmaceutical Synthesis: An Analog-Driven Perspective
While direct applications of 2',3'-Dichloro-2,2,2-trifluoroacetophenone in pharmaceutical synthesis remain largely undocumented in publicly available literature, a comprehensive analysis of its isomers, particularly the well-studied 3',5'-dichloro analog, provides a strong foundation for predicting its potential as a valuable building block in drug discovery and development. The strategic incorporation of chlorine and trifluoromethyl groups onto an acetophenone scaffold suggests significant utility in modulating the physicochemical and pharmacological properties of target molecules. This report outlines potential applications, inferred synthetic protocols, and the broader significance of dichlorinated trifluoroacetophenones in medicinal chemistry, drawing heavily on data from related compounds.
Application Notes: A Landscape of Possibilities
The true value of a synthetic intermediate lies in the biological activity of the molecules it can generate. While specific data for the 2',3'-dichloro isomer is scarce, the applications of its 3',5'- and 2',5'-dichloro counterparts offer compelling insights into its potential.
Key Predicted Therapeutic Areas:
-
Antiparasitic Agents: The most prominent application of a dichlorinated trifluoroacetophenone is the use of the 3',5'-isomer in the synthesis of potent veterinary ectoparasiticides like Fluralaner, Lotilaner, and Afoxolaner. These drugs target glutamate-gated and GABA-gated chloride channels in insects and acarines. By analogy, this compound could serve as a key intermediate for novel antiparasitic drugs with potentially altered target selectivity or pharmacokinetic profiles.
-
Anti-inflammatory and Analgesic Agents: The 2',5'-dichloroacetophenone isomer is noted as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[1] The presence of dichloro and trifluoromethyl functionalities can enhance the anti-inflammatory and analgesic properties of molecules.[2][3]
-
Anticancer Agents: Fluorine-containing compounds are prevalent in oncology. The trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for effective anticancer drugs.[4] Derivatives of this compound could be explored for their potential as cytotoxic agents or inhibitors of cancer-related signaling pathways.
-
Agrochemicals: Beyond pharmaceuticals, these compounds are valuable in the development of herbicides and pesticides, highlighting their broad biological activity.[1][2][5]
The strategic placement of the chlorine atoms on the 2' and 3' positions of the phenyl ring is expected to influence the molecule's reactivity and the biological activity of its derivatives in unique ways compared to other isomers, potentially leading to the discovery of novel intellectual property.
Experimental Protocols: Synthesizing the Building Block
General Synthetic Approaches:
-
Grignard Reaction: This is a widely used method for forming carbon-carbon bonds. A Grignard reagent is prepared from a suitable dihalobenzene, which then reacts with a trifluoroacetylating agent.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a dichlorobenzene derivative with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Below are detailed protocols for the synthesis of the 3',5'-dichloro isomer, which can be theoretically adapted for the 2',3'-isomer by starting with 1-bromo-2,3-dichlorobenzene.
Protocol 1: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction [6]
-
Reaction: 1-Bromo-3,5-dichlorobenzene with tert-butyllithium followed by trifluoroacetic anhydride.
-
Reagents and Solvents:
-
1-Bromo-3,5-dichlorobenzene
-
tert-Butyllithium (1.3 M in pentane)
-
Trifluoroacetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Ether
-
Saturated ammonium chloride solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-bromo-3,5-dichlorobenzene (22.1 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add tert-butyllithium (1.3 M in pentane, 23.2 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add trifluoroacetic anhydride (12.2 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2.5 hours.
-
Quench the reaction by adding saturated ammonium chloride solution (50 mL).
-
Extract the mixture with ether (3 x 50 mL).
-
Combine the organic phases and wash with saturated brine (2 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
-
Protocol 2: Improved Industrial Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone [7]
-
Reaction: Two-step process involving the preparation of 1-trifluoroacetyl piperidine and its subsequent reaction with a Grignard reagent from 3,5-dichlorobromobenzene.
-
Key Improvements: This process is designed to be cost-effective and suitable for industrial scale-up, reportedly achieving a high yield and purity.
Quantitative Data
The following table summarizes quantitative data for the synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone, which can serve as a benchmark for the development of a synthesis for the 2',3'-isomer.
| Starting Material | Reaction Type | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1-Bromo-3,5-dichlorobenzene | Grignard | tert-Butyllithium, Trifluoroacetic anhydride | -78 to RT | 48 | Not specified | [6] |
| 3,5-Dichlorobromobenzene | Grignard | Isopropylmagnesium chloride, 1-Trifluoroacetyl piperidine | 0 to RT | 70 | 99 | [7] |
| 1-Bromo-3,5-dichloro-4-substituted compounds | Grignard | Magnesium, Trifluoroacetyl compound | Not specified | Up to 99.1 | Up to 99.1 | [8] |
Visualizing the Synthesis and Potential Applications
To better illustrate the concepts discussed, the following diagrams outline the general synthetic workflow and the logical relationship of dichlorotrifluoroacetophenones to their potential pharmaceutical applications.
Caption: General synthetic workflow for dichlorotrifluoroacetophenones.
Caption: Potential applications of the target intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scialert.net [scialert.net]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
- 7. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 8. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
Application Notes and Protocols for 2',3'-Dichloro-2,2,2-trifluoroacetophenone in Agrochemical Development
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 2',3'-Dichloro-2,2,2-trifluoroacetophenone in agrochemical development. The following application notes and protocols are based on the established use of structurally similar compounds, particularly its isomer 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and general principles of agrochemical design. The information provided is intended to be representative and for research and development guidance. Empirical validation is essential.
Introduction
This compound is a halogenated aromatic ketone. The presence of chlorine and a trifluoromethyl group suggests its potential as a valuable building block in the synthesis of novel agrochemicals.[1][2] The trifluoromethyl moiety is known to enhance the metabolic stability, lipophilicity, and biological activity of molecules, while the dichloro-substituted phenyl ring can contribute to target specificity and overall efficacy.[3][4][5]
Based on the activity of analogous compounds, derivatives of this compound are hypothesized to exhibit insecticidal and/or fungicidal properties. Its structural isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is a key intermediate in the synthesis of several commercial isoxazoline insecticides, including Fluralaner. This suggests that the 2',3'-dichloro isomer could also serve as a precursor for novel active ingredients targeting pest insect receptors.
Potential Applications in Agrochemical Development
-
Insecticides: As a key structural motif in several modern insecticides, the dichlorinated trifluoroacetophenone core can be elaborated to target insect nervous system receptors, such as GABA-gated chloride channels or glutamate-gated chloride channels.
-
Fungicides: The halogenated acetophenone scaffold is present in some fungicidal compounds. Derivatives could potentially interfere with fungal cellular processes, such as respiration or cell membrane integrity.
-
Herbicides: While less common, certain acetophenone derivatives have shown herbicidal activity. Further derivatization could lead to compounds that inhibit plant-specific enzymes or disrupt growth processes.
Synthesis Protocol
A plausible synthetic route to this compound is via a Friedel-Crafts acylation of 1,2-dichlorobenzene.
Reaction Scheme:
Materials:
-
1,2-Dichlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a stirred solution of 1,2-dichlorobenzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Experimental Protocols for Biological Screening
The following are representative protocols for assessing the potential insecticidal and fungicidal activity of derivatives synthesized from this compound.
Target Pest: Diamondback moth (Plutella xylostella) larvae (3rd instar).
Materials:
-
Synthesized test compounds
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage leaves
-
Petri dishes
-
Ventilated containers for incubation
Procedure:
-
Prepare a stock solution (e.g., 10,000 ppm) of each test compound in acetone.
-
Create a series of dilutions (e.g., 500, 250, 100, 50, 10 ppm) in distilled water containing 0.1% Triton X-100. A negative control (0.1% Triton X-100 in water) and a positive control (a commercial insecticide) should be included.
-
Cut cabbage leaves into discs (approx. 5 cm diameter).
-
Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Allow the leaves to air dry on a wire rack.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce ten 3rd instar diamondback moth larvae into each Petri dish.
-
Incubate the dishes at 25±1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Purification of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development. As an intermediate, its purity is paramount for the successful synthesis of downstream target molecules and for ensuring the reliability of biological screening data. Synthetic routes to this compound can often yield a crude product containing unreacted starting materials, reagents, and side-products. This document provides a generalized protocol for the purification of this compound, employing standard laboratory techniques such as column chromatography and recrystallization.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₃Cl₂F₃O[1] |
| Molecular Weight | 243.01 g/mol [1] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone[1] |
| CAS Number | 886371-11-5[1] |
Purification Strategies
The two primary methods for the purification of solid organic compounds are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present. Often, a combination of both techniques is employed for achieving high purity.
1. Column Chromatography: This technique is highly effective for separating compounds with different polarities.[2][3] It is particularly useful for removing impurities that are significantly more or less polar than the target compound.
2. Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound that is already relatively pure (e.g., >80%).[4] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5][6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a common starting point for aromatic ketones.
-
Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Screening solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be soluble at all temperatures or insoluble at all temperatures.
-
Test the solubility of small amounts of the compound in various solvents at room temperature and upon heating.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[7]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
-
Data Presentation
The following table provides illustrative data for the purification of a hypothetical 10 g batch of crude this compound. Actual results may vary.
| Purification Step | Initial Purity (by GC/HPLC) | Final Purity (by GC/HPLC) | Yield (%) |
| Column Chromatography | 75% | 95% | 80% |
| Recrystallization | 95% | >99% | 90% |
| Overall | 75% | >99% | 72% |
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the comprehensive characterization of 2',3'-Dichloro-2,2,2-trifluoroacetophenone. The methods described herein are essential for the quality control, stability testing, and impurity profiling of this compound in research and drug development settings. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific experimental data for this compound is not widely available, these protocols are based on established methods for structurally similar halogenated and trifluoromethylated aromatic ketones and provide a strong foundation for method development and validation.
Introduction
This compound is a halogenated aromatic ketone of interest in synthetic chemistry and potentially as an intermediate in the development of pharmaceutical compounds. Its purity and structural integrity are critical for its intended applications. This document outlines key analytical techniques for its characterization, providing both theoretical data and adaptable experimental protocols.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted and expected analytical data for this compound. This data is derived from the chemical structure and comparison with analogous compounds. Experimental verification is required.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₃Cl₂F₃O |
| Molecular Weight | 243.01 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic H (H-4') | 7.4 - 7.6 | d | |
| Aromatic H (H-5') | 7.2 - 7.4 | t | |
| Aromatic H (H-6') | 7.6 - 7.8 | d | |
| ¹³C NMR | |||
| C=O | 180 - 185 | q | Quartet due to coupling with ³JCF |
| CF₃ | 115 - 120 | q | Quartet due to coupling with ¹JCF |
| Aromatic C-Cl (C-2', C-3') | 130 - 135 | s | |
| Aromatic C-H (C-4', C-5', C-6') | 125 - 132 | d | |
| Aromatic C (C-1') | 135 - 140 | s |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 242/244/246 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 173/175 | [M - CF₃]⁺ |
| 145/147 | [M - CF₃ - CO]⁺ |
| 109 | [C₆H₃Cl]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Method optimization and validation are essential for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 10 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to TMS at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the compound and identify any volatile impurities.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. Analyze the mass spectrum of each peak to confirm its identity. Calculate the purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative measure of the purity of the compound and to detect non-volatile impurities.
Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
For oils/liquids: Place a thin film of the sample between two KBr plates.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Collect the sample spectrum and ratio it against the background. Identify the characteristic absorption bands for the functional groups (e.g., C=O, C-F, C-Cl, aromatic C-H).
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Workflow for chromatographic purity analysis.
Conclusion
The analytical methods and protocols presented in this document provide a comprehensive framework for the characterization of this compound. Adherence to these guidelines, coupled with rigorous method validation, will ensure the generation of reliable and accurate data, which is paramount for the use of this compound in research and development. The provided diagrams offer a clear visual representation of the logical flow of the analytical process.
2',3'-Dichloro-2,2,2-trifluoroacetophenone as a reagent in organic reactions
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature and patent searches for the applications of 2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS RN: 886371-11-5) as a reagent in organic reactions have yielded limited specific information. While the compound is commercially available, its use in synthetic protocols and its reaction scope are not well-documented in publicly accessible scientific literature or patents. The majority of available information pertains to its isomer, 3',5'-dichloro-2,2,2-trifluoroacetophenone, which is a key intermediate in the synthesis of the veterinary pharmaceutical Fluralaner.
Due to the scarcity of data for the 2',3'-dichloro isomer, this document will instead provide a focused overview of the expected reactivity based on analogous trifluoromethyl ketones and highlight potential synthetic applications. The protocols and data presented are derived from closely related compounds and should be considered as starting points for experimental design, requiring careful optimization for this compound.
Introduction to Trifluoromethylacetophenones in Organic Synthesis
Trifluoromethylacetophenones are valuable building blocks in medicinal and agricultural chemistry. The presence of the trifluoromethyl group (-CF3) imparts unique properties to molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl group for nucleophilic attack, making these compounds versatile precursors for a variety of chemical transformations.
Potential Applications of this compound
Based on the known reactivity of similar compounds, this compound is a promising reagent for the synthesis of complex, trifluoromethyl-containing molecules. Its potential applications include:
-
Synthesis of Chiral Alcohols: Asymmetric reduction of the carbonyl group can lead to the formation of chiral trifluoromethylated alcohols, which are important synthons for pharmaceuticals.
-
Precursor to Heterocyclic Compounds: Condensation and cyclization reactions with various nucleophiles can provide access to a range of trifluoromethyl-substituted heterocycles, a common motif in bioactive compounds.
-
Carbon-Carbon Bond Formation: Reactions such as aldol condensations, Wittig reactions, and Grignard additions can be employed to build more complex molecular scaffolds.
Experimental Protocols (Based on Analogous Compounds)
The following protocols are adapted from literature procedures for other dichlorinated or monochlorinated trifluoroacetophenones. These are not validated protocols for this compound and must be adapted and optimized.
Asymmetric Reduction of the Carbonyl Group
The reduction of trifluoromethyl ketones is a common method to produce chiral alcohols.
Reaction Scheme:
experimental procedure for trifluoroacetylation using 2',3'-Dichloro-2,2,2-trifluoroacetophenone
Application Notes and Protocols: Trifluoroacetylation
Topic: Experimental Procedures for Trifluoroacetylation and Synthesis of Dichlorinated Trifluoroacetophenones
For: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a standard experimental protocol for the use of 2',3'-Dichloro-2,2,2-trifluoroacetophenone as a trifluoroacetylating agent for substrates such as amines or alcohols. This compound is primarily documented as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.[1]
This document provides:
-
A detailed, representative protocol for the widely practiced method of N-trifluoroacetylation of amines using Trifluoroacetic Anhydride (TFAA).
-
A standard protocol for the O-trifluoroacetylation of alcohols , also utilizing TFAA.
-
A documented experimental procedure for the synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone , a closely related isomer to the requested compound, which serves as a valuable reference for synthetic chemists.[2][3][4]
These protocols are based on established and well-documented chemical transformations and provide a robust framework for researchers working with trifluoroacetylation reactions.
General N-Trifluoroacetylation of Amines with Trifluoroacetic Anhydride (TFAA)
Trifluoroacetylation is a common method for protecting amine functionalities during multi-step synthesis or for derivatizing compounds to increase their volatility for analysis by gas chromatography (GC).[5][6] Trifluoroacetic anhydride (TFAA) is a highly reactive and efficient reagent for this purpose.
Reaction Principle & Workflow
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of TFAA, leading to the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is often used to neutralize the acid byproduct and drive the reaction to completion.[7]
Caption: General workflow for N-trifluoroacetylation.
Detailed Experimental Protocol (N-Trifluoroacetylation)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine Substrate
-
Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 - 1.5 eq) to the stirred solution.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.2 eq) dropwise via a dropping funnel over 10-15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Workup: Cool the flask back to 0°C and carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization as needed.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reagents | ||
| Amine Substrate | 1.0 eq | [7] |
| Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 eq | |
| Triethylamine (TEA) | 1.1 - 1.5 eq | [7] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or THF | [7] |
| Temperature | 0°C to Room Temperature | [9] |
| Duration | 1 - 4 hours | General Guideline |
| Atmosphere | Inert (Nitrogen/Argon) | Standard Practice |
Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone
While a protocol for the 2',3'-dichloro isomer was not found, a detailed synthesis for the 3',5'-dichloro isomer is available and serves as an excellent procedural example. The synthesis involves the formation of an organometallic intermediate from 3,5-dichloro-1-bromobenzene, followed by acylation with trifluoroacetic anhydride.[2][3]
Reaction Scheme
Caption: Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Detailed Experimental Protocol (Synthesis)
Materials:
-
3,5-dichloro-1-bromobenzene
-
tert-Butyllithium (t-BuLi) in pentane (e.g., 1.3 M)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a solution of 3,5-dichloro-1-bromobenzene (5.0 g, 22.1 mmol) in anhydrous THF (50 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -78°C (dry ice/acetone bath).[2]
-
Lithiation: Slowly add tert-butyllithium (1.3 M in pentane, 17.8 mL, 23.2 mmol) dropwise over 30 minutes, maintaining the temperature at -78°C. Stir the reaction mixture at this temperature for an additional 2 hours.[2]
-
Acylation: Slowly add trifluoroacetic anhydride (2.56 g, 12.2 mmol) dropwise to the reaction mixture at -78°C. Continue stirring for 2 hours at -78°C.[2][3]
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2.5 hours at room temperature.[3]
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Extract the mixture with diethyl ether (3 x 50 mL).[2]
-
Combine the organic phases and wash with saturated brine (2 x 20 mL).[2]
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone as a colorless liquid.[2]
Quantitative Data Summary
| Parameter | Value/Condition | Reference(s) |
| Reagents | ||
| 3,5-dichloro-1-bromobenzene | 22.1 mmol (1.0 eq) | [2][3] |
| tert-Butyllithium (1.3 M) | 23.2 mmol (1.05 eq) | [2] |
| Trifluoroacetic Anhydride | 12.2 mmol (0.55 eq) | [2][3] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [2] |
| Temperature | -78°C to Room Temperature | [2] |
| Duration | ~6.5 hours | [3] |
| Yield | ||
| Reported Yield | 48% | [2] |
Trifluoroacetylation Reaction Mechanism
The trifluoroacetylation of an amine with TFAA follows a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amine trifluoroacetylation with TFAA.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetic anhydride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the trifluoroacetate anion as a good leaving group.
-
Deprotonation: The trifluoroacetate anion deprotonates the positively charged nitrogen to yield the final N-trifluoroacetylated product and trifluoroacetic acid. If a base like triethylamine is present, it will perform this deprotonation step.
References
- 1. nbinno.com [nbinno.com]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
- 3. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The synthesis of this compound can be approached through two primary routes, analogous to the synthesis of other dichlorinated trifluoroacetophenones.[1]
-
Grignard Reagent-Based Synthesis: This method involves the formation of a 2,3-dichlorophenyl Grignard reagent from a corresponding dihalobenzene, followed by its reaction with a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate.[2][3]
-
Friedel-Crafts Acylation: This route entails the direct acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetyl chloride or trifluoroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Q2: What are the key starting materials and reagents for the Grignard-based synthesis?
The essential starting materials and reagents for the Grignard-based synthesis include:
-
Precursor: 1-Bromo-2,3-dichlorobenzene or 1,2,3-trichlorobenzene.[4]
-
Metal: Magnesium turnings.
-
Trifluoroacetylating Agent: Trifluoroacetic anhydride, ethyl trifluoroacetate, or 1-(trifluoroacetyl)piperidine.[3][5]
-
Solvent: Anhydrous ether solvents like tetrahydrofuran (THF) or diethyl ether.
Q3: What are the critical parameters for a successful Friedel-Crafts acylation?
For a successful Friedel-Crafts acylation, the following parameters are critical:
-
Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
-
Acylating Agent: Trifluoroacetyl chloride or trifluoroacetic anhydride.[6]
-
Substrate: 1,2-Dichlorobenzene.
-
Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide.
-
Temperature: The reaction is often carried out at low temperatures to control reactivity and prevent side reactions.
Troubleshooting Guides
Grignard Reagent-Based Synthesis
Issue 1: Low or no yield of the Grignard reagent.
-
Possible Cause:
-
Moisture: The presence of water in the glassware or solvent will quench the Grignard reagent.
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Impure Starting Material: Impurities in the dihalobenzene can inhibit the reaction.
-
-
Solution:
-
Thoroughly flame-dry all glassware and use anhydrous solvents.
-
Activate the magnesium turnings using methods such as crushing, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Ensure the purity of the starting dihalobenzene through distillation or recrystallization.
-
Issue 2: Low yield of this compound.
-
Possible Cause:
-
Inefficient Grignard Formation: See Issue 1.
-
Side Reactions: The Grignard reagent can react with the trifluoroacetylating agent to form tertiary alcohol byproducts if the stoichiometry is not carefully controlled.
-
Low Reactivity of Acylating Agent: Some trifluoroacetylating agents may require more forcing conditions.
-
-
Solution:
-
Ensure complete formation of the Grignard reagent before adding the acylating agent.
-
Slowly add the trifluoroacetylating agent at a low temperature to control the reaction.
-
Consider using a more reactive trifluoroacetylating agent, such as trifluoroacetyl chloride.
-
Friedel-Crafts Acylation
Issue 1: Reaction fails to proceed or gives a low yield.
-
Possible Cause:
-
Deactivated Substrate: Dichlorobenzenes are relatively deactivated aromatic rings for electrophilic substitution.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture.
-
Insufficiently Reactive Acylating Agent: The electrophilicity of the acylating agent may not be high enough.
-
-
Solution:
-
Use a stoichiometric amount of a strong Lewis acid catalyst.
-
Ensure the catalyst is anhydrous and handled under an inert atmosphere.
-
Consider using a more reactive acylating agent, such as trifluoroacetyl chloride, or activating trifluoroacetic anhydride with a strong acid.
-
Issue 2: Formation of multiple isomers.
-
Possible Cause:
-
Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho, meta, and para products. In the case of 1,2-dichlorobenzene, acylation can occur at different positions.
-
-
Solution:
-
Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.
-
The choice of Lewis acid and solvent can also influence the regioselectivity.
-
Purification by column chromatography or fractional distillation will be necessary to isolate the desired 2',3'-dichloro isomer.
-
Experimental Protocols (Suggested)
Protocol 1: Grignard Reagent-Based Synthesis
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous THF.
-
Add a solution of 1-bromo-2,3-dichlorobenzene in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 1-bromo-2,3-dichlorobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trifluoroacetic anhydride in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[2]
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[2]
-
Protocol 2: Friedel-Crafts Acylation
-
Reaction Setup:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add trifluoroacetyl chloride to the cooled suspension.
-
Add 1,2-dichlorobenzene dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the 2',3'-dichloro isomer.
-
Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of the analogous 3',5'-Dichloro-2,2,2-trifluoroacetophenone . These can serve as a starting point for optimizing the synthesis of the 2',3'-dichloro isomer.
| Starting Material | Acylating Agent | Method | Solvent | Yield (%) | Reference |
| 3,5-Dichloro-1-bromobenzene | Trifluoroacetic anhydride | Organolithium | THF | 48 | [2][7] |
| 3,5-Dichlorobromobenzene | Ethyl trifluoroacetate | Grignard (with DIBAL-H) | THF | 38 | [3] |
| 3,5-Dichlorobromobenzene | 1-(Trifluoroacetyl)piperidine | Grignard | THF | 70 (crude) | [5] |
| 1-Bromo-3,5-dichlorobenzene | Trifluoroacetic acid-methyl ester | Grignard | THF | 75.7 | [2] |
Visualizations
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting logic for addressing low yield in the Friedel-Crafts acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
Technical Support Center: Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic routes are:
-
Friedel-Crafts Acylation: This involves the reaction of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a dihalobenzene derivative (e.g., 1-bromo-2,3-dichlorobenzene) followed by its reaction with a trifluoroacetylating agent.
Q2: What is the expected major regioisomer in the Friedel-Crafts acylation of 1,2-dichlorobenzene?
A2: In the electrophilic aromatic substitution of 1,2-dichlorobenzene, the chlorine atoms are ortho- and para-directing. Therefore, the acylation is expected to primarily yield 3',4'-dichloro-2,2,2-trifluoroacetophenone as the major product, with this compound being a potential minor isomer. The directing effects of the two chlorine atoms reinforce substitution at the 4-position.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Both synthetic routes involve hazardous materials.
-
Friedel-Crafts Acylation: Lewis acids like aluminum chloride are corrosive and react violently with moisture. Trifluoroacetic anhydride and trifluoroacetyl chloride are corrosive and volatile. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial for the success and safety of the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, anhydrous aluminum chloride. Ensure it has been stored properly to prevent moisture contamination. |
| Insufficient Reaction Temperature | While the reaction is typically performed at low temperatures initially, gentle warming may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC. |
| Poor Quality Starting Materials | Ensure 1,2-dichlorobenzene and the trifluoroacetylating agent are of high purity. |
| Premature Quenching | Ensure the reaction has gone to completion before quenching with water or acid. |
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation
Possible Causes and Solutions
| Cause | Recommended Solution |
| Reaction Conditions | The ratio of isomers can be influenced by temperature and the choice of Lewis acid. Lowering the reaction temperature may improve regioselectivity. |
| Inherent Directing Effects | The electronic properties of 1,2-dichlorobenzene naturally lead to the formation of multiple isomers. Purification by column chromatography or distillation is necessary to isolate the desired 2',3'-dichloro isomer. |
Issue 3: Failure to Initiate Grignard Reaction
Possible Causes and Solutions
| Cause | Recommended Solution |
| Wet Glassware or Solvents | All glassware must be oven or flame-dried immediately before use. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh magnesium turnings. Activating the magnesium surface with a small crystal of iodine or by crushing the turnings can help initiate the reaction. |
| Impure Starting Halide | Ensure the dihalobenzene starting material is pure and dry. |
Issue 4: Presence of Biphenyl and Other Coupling Byproducts in Grignard Reaction
Possible Causes and Solutions
| Cause | Recommended Solution |
| Localized Overheating | Add the halide starting material slowly to maintain a steady reflux and avoid localized high temperatures, which can promote coupling reactions. |
| Slow Addition to Acylating Agent | Add the prepared Grignard reagent to the trifluoroacetylating agent at a controlled rate and low temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or a nitrogen line), add anhydrous aluminum chloride (1.2 eq).
-
Solvent and Reactant Addition: Add anhydrous 1,2-dichlorobenzene (1.0 eq) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture over crushed ice with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to separate the isomers.
Protocol 2: Grignard Reaction for Synthesis of this compound
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq) in anhydrous diethyl ether or THF via a dropping funnel.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
-
Acylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous diethyl ether or THF and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold trifluoroacetic anhydride solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation.
Caption: Experimental Workflow for Grignard Synthesis.
Technical Support Center: Optimizing Grignard Reactions with Trifluoroacetophenones
Welcome to the technical support center for optimizing Grignard reactions involving trifluoroacetophenones. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethylated tertiary alcohols.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your Grignard reaction with trifluoroacetophenones.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Grignard Reagent Formation: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide.[1] | Activate the Magnesium: Use fresh, shiny magnesium turnings.[1] Mechanical activation by grinding the turnings can expose a fresh surface.[2] Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4] |
| Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent.[3] | Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use.[3] Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the trifluoroacetophenone. | Titrate the Grignard Reagent: The exact concentration of the Grignard reagent should be determined by titration before addition to the ketone to ensure a slight excess (typically 1.1-1.2 equivalents) is used.[3] | |
| Decomposition of Trifluoromethylphenyl Grignard Reagent: Certain trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and decompose, especially at higher concentrations.[6][7] | Control Reaction Temperature and Concentration: For sensitive Grignard reagents, maintain a low temperature during formation and subsequent reaction. Consider using a lower concentration of the Grignard solution (e.g., 0.5-0.6 M) to improve stability.[6][7] | |
| Formation of Side Products | Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially with sterically hindered reagents, leading to the recovery of the starting ketone after workup.[3] | Use Less Hindered Reagents: If possible, choose a less sterically bulky Grignard reagent. Lower the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) can favor nucleophilic addition over enolization.[8] |
| Reduction of the Ketone: Bulky Grignard reagents can reduce the ketone to a secondary alcohol via a hydride transfer from the β-carbon of the Grignard reagent.[9] This can be a more significant side reaction with highly electrophilic trifluoromethyl ketones.[10] | Select Appropriate Grignard Reagent: Avoid Grignard reagents with β-hydrogens if reduction is a major issue. Use Additives: The use of cerium(III) chloride (CeCl₃) can sometimes enhance nucleophilic addition and suppress reduction pathways. | |
| Wurtz-Type Coupling: The Grignard reagent can couple with the unreacted alkyl/aryl halide.[3] | Slow Addition of Halide: Add the alkyl/aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3] | |
| Reaction Fails to Initiate | Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[11] | Activation is Key: In addition to the methods mentioned above (iodine, 1,2-dibromoethane), gentle heating with a heat gun can sometimes initiate the reaction.[4] Use of "Turbo Grignards" with the addition of LiCl can facilitate the formation of the Grignard reagent.[7][12] |
| Dark Brown or Black Reaction Mixture | Decomposition or Side Reactions: While a cloudy or grayish appearance is normal, a very dark color may indicate decomposition of the Grignard reagent or other side reactions, possibly due to impurities or overheating.[3][4] | Ensure Pure Reagents and Controlled Temperature: Use pure starting materials and maintain the recommended reaction temperature to minimize decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with trifluoroacetophenone giving a low yield, even under anhydrous conditions?
A1: Besides moisture, several factors can contribute to low yields. The high electrophilicity of the carbonyl carbon in trifluoroacetophenones can sometimes promote side reactions like reduction, especially with bulky Grignard reagents.[9][10] Additionally, some trifluoromethyl-substituted Grignard reagents, particularly aryl variants, can be thermally unstable and decompose.[6][7] It is also crucial to accurately determine the concentration of your Grignard reagent via titration to ensure the correct stoichiometry is used.[3]
Q2: What is the optimal solvent for a Grignard reaction with trifluoroacetophenone?
A2: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[4] THF is often preferred for less reactive halides due to its higher coordinating ability and higher boiling point, which can be beneficial if gentle heating is required for initiation.[2][13] For reactions with trifluoroacetophenones, maintaining a lower temperature during the addition is often crucial, making both solvents suitable depending on the specific Grignard reagent and reaction scale.
Q3: How can I minimize the formation of the corresponding secondary alcohol (reduction product)?
A3: The formation of the reduction product occurs when the Grignard reagent acts as a hydride donor instead of a nucleophile. This is more common with sterically hindered Grignard reagents.[9] To minimize this, consider using a less bulky Grignard reagent. Lowering the reaction temperature during the addition of the trifluoroacetophenone can also favor the desired nucleophilic addition. The addition of additives like cerium(III) chloride (CeCl₃) has been shown to increase the nucleophilicity of Grignard reagents and can help suppress reduction.
Q4: Is it necessary to activate the magnesium turnings?
A4: Yes, activation is often critical for a successful Grignard reaction.[11] A passivating layer of magnesium oxide can prevent the reaction from starting.[11] Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding of the magnesium turnings.[2][3]
Q5: My reaction mixture turns very dark. Is this a problem?
A5: A cloudy or grayish appearance is normal during Grignard reagent formation.[4] However, a rapid change to a dark brown or black color could indicate decomposition, which may be caused by impurities in the reagents or solvent, or by overheating the reaction.[3] If this occurs, it is advisable to review the purity of your materials and the reaction temperature control.
Experimental Protocols
General Protocol for Grignard Reaction with Trifluoroacetophenone
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate and Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide
-
Trifluoroacetophenone
-
Iodine crystal or 1,2-dibromoethane (for activation)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere.[3]
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the three-neck flask under a positive pressure of inert gas.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[5]
-
In a dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.[5]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
-
Reaction with Trifluoroacetophenone:
-
Cool the Grignard reagent solution to a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.
-
Dissolve the trifluoroacetophenone in anhydrous ether or THF and place it in the dropping funnel.
-
Add the trifluoroacetophenone solution dropwise to the stirred Grignard reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for the Grignard reaction with trifluoroacetophenones.
Caption: Troubleshooting logic for low yield in Grignard reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. ijarse.com [ijarse.com]
stability of 2',3'-Dichloro-2,2,2-trifluoroacetophenone under acidic/basic conditions
Welcome to the technical support center for 2',3'-Dichloro-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a versatile building block in organic synthesis. However, its stability is significantly influenced by the pH of the reaction medium. While generally stable under neutral and acidic conditions, it is susceptible to degradation under basic conditions.
Q2: Why is this compound unstable in basic conditions?
The presence of the trifluoromethyl group, a strong electron-withdrawing group, makes the carbonyl carbon highly electrophilic. Under basic conditions, this compound is prone to undergo a haloform-type reaction.[1][2][3][4] In this reaction, a hydroxide ion (or other base) attacks the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. This results in the formation of 2,3-dichlorobenzoic acid and fluoroform (CHF₃).
Q3: What are the expected degradation products under basic conditions?
Under basic conditions, the primary degradation products of this compound are 2,3-dichlorobenzoic acid and fluoroform.
Q4: Is this compound stable under acidic conditions?
Troubleshooting Guides
Issue 1: Unexpected formation of 2,3-dichlorobenzoic acid in my reaction.
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Possible Cause: Your reaction conditions are likely basic, leading to the degradation of the starting material via a haloform-type reaction.
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: Ensure that all reagents and solvents are neutral or acidic. Be mindful of any reagents that could generate a basic environment in situ.
-
Use a non-basic catalyst: If your reaction requires a catalyst, consider using an acid catalyst or a neutral organocatalyst instead of a base.
-
Lower the reaction temperature: The rate of the haloform reaction is temperature-dependent. Running the reaction at a lower temperature may minimize degradation.
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Limit exposure time to basic conditions: If basic conditions are unavoidable, try to minimize the reaction time.
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Issue 2: Low yield of the desired product when using this compound as a starting material.
-
Possible Cause 1 (Basic Conditions): As mentioned above, degradation under basic conditions can significantly reduce the yield.
-
Troubleshooting Steps: Refer to the troubleshooting steps for "Issue 1".
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Possible Cause 2 (General Reactivity): The electron-withdrawing nature of the trifluoromethyl and dichloro substituents can affect the reactivity of the ketone and the aromatic ring.
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: The electronic properties of this molecule may require different catalysts, solvents, or temperatures than for less substituted acetophenones.
-
Consider alternative synthetic routes: It might be necessary to explore different synthetic strategies that are more compatible with the properties of this compound.
-
Data Presentation
While specific quantitative stability data for this compound is not extensively published, researchers can generate their own data using the following templates.
Table 1: Stability of this compound under Various pH Conditions
| pH | Temperature (°C) | Time (h) | % Remaining of Starting Material | Major Degradation Product(s) |
| 2 | 25 | 24 | ||
| 2 | 50 | 24 | ||
| 7 | 25 | 24 | ||
| 7 | 50 | 24 | ||
| 10 | 25 | 1 | ||
| 10 | 25 | 6 | ||
| 10 | 25 | 24 | ||
| 12 | 25 | 1 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
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Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
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Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to different buffer solutions (e.g., pH 2, 4, 7, 10, 12).
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Incubation: Incubate the vials at the desired temperature(s) (e.g., room temperature, 50 °C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable analytical method such as HPLC or GC-MS to determine the concentration of the remaining starting material and identify any degradation products.
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Data Calculation: Calculate the percentage of the remaining starting material at each time point relative to the concentration at time zero.
Visualizations
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for experiments involving this compound.
References
common impurities in commercial 2',3'-Dichloro-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2',3'-Dichloro-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, which is typically carried out via a Grignard reaction or Friedel-Crafts acylation. These impurities can be broadly categorized as:
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Isomeric Impurities: Regioisomers of dichlorotrifluoroacetophenone are common, arising from the non-selective nature of the acylation of 1,2-dichlorobenzene. Potential isomers include 3',4'-dichloro-, 2',4'-dichloro-, and 2',5'-dichloro-2,2,2-trifluoroacetophenone.
-
Unreacted Starting Materials: Residual amounts of the initial reactants may be present. These can include 1,2-dichlorobenzene or 1-bromo-2,3-dichlorobenzene and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or its derivatives).
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Reaction By-products: Side reactions during synthesis can generate various impurities. In the Grignard pathway, this can include biphenyl-type compounds from the coupling of the Grignard reagent with the starting aryl halide. Hydrolysis of the Grignard reagent can also lead to the formation of 1,2-dichlorobenzene.
-
Solvent Residues: Depending on the purification process, residual solvents used in the reaction or purification steps may be present.
Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. Isomeric impurities may have different reactivities or produce different downstream products, leading to a mixture of final compounds. Unreacted starting materials can participate in side reactions or interfere with the desired reaction. Even small amounts of certain by-products can poison catalysts or alter reaction kinetics. It is crucial to assess the purity of your starting material, especially when encountering unexpected results.
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades of this compound are typically available in purities of 98% or higher, as determined by Gas Chromatography (GC). However, the remaining percentage can consist of the impurities mentioned above. For highly sensitive applications, further purification may be necessary.
Q4: How can I identify the specific impurities in my batch of this compound?
A4: The most effective method for identifying and quantifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the sample and provides mass spectra that can be used to identify the individual compounds. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometric detector (LC-MS), can also be a valuable tool, especially for less volatile impurities or for preparative separation of isomers.
Troubleshooting Guide
This guide addresses common issues that may be related to impurities in this compound.
| Observed Problem | Potential Cause (Impurity Related) | Recommended Action |
| Unexpected peaks in reaction monitoring (e.g., by TLC, LC-MS, or GC-MS). | Presence of isomeric impurities that are also reacting, or unreacted starting materials leading to side products. | 1. Analyze the starting material by GC-MS to identify and quantify impurities. 2. Compare the mass spectra of the unexpected peaks with those of potential isomers and starting materials. 3. If isomers are present, consider purifying the starting material or developing a chromatographic method to separate the desired product from isomeric by-products. |
| Low yield of the desired product. | Unreacted starting materials or the presence of inhibitors. Biphenyl-type by-products from a Grignard synthesis can also reduce the effective concentration of the active reagent. | 1. Quantify the purity of the starting material using a calibrated GC method. 2. If significant amounts of unreacted starting materials are present, consider a purification step like distillation or column chromatography. |
| Formation of a complex mixture of products. | Multiple isomeric impurities in the starting material are likely reacting to form a corresponding mixture of isomeric products. | 1. Use HPLC or GC to analyze the product mixture. 2. If feasible, isolate a small amount of the main by-products for structural elucidation (e.g., by NMR) to confirm if they are isomers of the desired product. 3. Source a higher purity grade of this compound or purify the existing stock. |
| Inconsistent reaction rates or catalyst deactivation. | Certain impurities can act as catalyst poisons. For example, sulfur-containing impurities (if any from starting materials) can deactivate precious metal catalysts. | 1. Review the synthesis of the starting materials for potential sources of catalyst poisons. 2. If catalyst poisoning is suspected, pretreating the starting material (e.g., by passing it through a plug of activated carbon or silica gel) may be beneficial. |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general methodology for the separation and identification of potential impurities in this compound.
1. Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic compounds and their isomers. A good starting point would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).
2. GC-MS Parameters (Starting Conditions):
-
Carrier Gas: Helium or Hydrogen.[1]
-
Flow Rate: Constant flow, typically 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
4. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of the smaller peaks and compare them to spectral libraries (e.g., NIST, Wiley) to tentatively identify impurities.
-
Pay close attention to peaks with the same molecular ion as the main product but different retention times, as these are likely isomers.
-
Look for the mass spectra of potential unreacted starting materials and by-products.
Visualizations
Caption: Impurity troubleshooting workflow.
References
Technical Support Center: 2',3'-Dichloro-2,2,2-trifluoroacetophenone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2',3'-Dichloro-2,2,2-trifluoroacetophenone. The following sections address common reaction failures and offer potential solutions based on established chemical principles.
Troubleshooting Guides
This section is designed to help you diagnose and resolve issues encountered during the synthesis and use of this compound.
Issue 1: Low or No Product Yield in Grignard Reaction Synthesis
Question: I am attempting to synthesize this compound via a Grignard reaction using a dichlorobromobenzene precursor and a trifluoroacetylating agent, but I am getting very low to no yield. What are the potential causes and solutions?
Answer: Low or no yield in a Grignard reaction for this synthesis is a common issue and can often be attributed to several critical factors. Grignard reagents are highly reactive and sensitive to reaction conditions.
Possible Causes and Solutions:
-
Presence of Water or Protic Solvents: Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other protic sources, which quenches the reagent.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Dry starting materials thoroughly.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide from starting.
-
Solution: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by crushing it in a mortar and pestle just before use or by adding a small crystal of iodine to the reaction mixture.
-
-
Difficulty in Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish.
-
Solution: Gentle heating with a water bath can help initiate the reaction. Once started, the reaction is often exothermic and may require cooling to maintain a steady rate.
-
-
Reaction Temperature: Very low temperatures (e.g., -78°C) are often required, especially during the addition of the trifluoroacetylating agent, to prevent side reactions.
-
Solution: Carefully monitor and control the reaction temperature throughout the addition of reagents. Use appropriate cooling baths (e.g., dry ice/acetone).
-
-
Choice of Trifluoroacetylating Agent: The reactivity of the trifluoroacetylating agent can impact the yield.
-
Solution: Agents like ethyl trifluoroacetate or trifluoroacetic anhydride are commonly used. The choice may depend on the specific reaction conditions and the reactivity of the Grignard reagent.
-
Troubleshooting Workflow for Low Yield in Grignard Synthesis:
effect of temperature on 2',3'-Dichloro-2,2,2-trifluoroacetophenone synthesis
Disclaimer: While the focus of this guide is the effect of temperature on the synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone, the available literature and experimental data predominantly detail the synthesis of its isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone. The principles and troubleshooting advice provided herein are based on established organometallic and Friedel-Crafts reactions and should serve as a valuable guide for the synthesis of the 2',3'-dichloro isomer, with the understanding that optimization for this specific isomer may be required.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Dichloro-2,2,2-trifluoroacetophenones?
A1: The primary methods for synthesizing dichloro-2,2,2-trifluoroacetophenones involve the reaction of a di-substituted phenyl organometallic reagent with a trifluoroacetylating agent. Common approaches include:
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Grignard Reaction: A Grignard reagent is prepared from a dichlorobromobenzene isomer and magnesium, which then reacts with a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate.
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Organolithium Reaction: An organolithium reagent is formed by reacting a dichlorobromobenzene with a strong lithium base, such as n-butyllithium or tert-butyllithium, at low temperatures, followed by quenching with a trifluoroacetylating agent.[1][2][3]
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Friedel-Crafts Acylation: This method involves the acylation of dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.
Q2: How does temperature affect the yield and purity of the product in these syntheses?
A2: Temperature is a critical parameter that significantly influences the yield and purity of the final product.
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Low Temperatures (-78°C to 0°C): In organolithium and some Grignard reactions, extremely low temperatures are crucial to prevent side reactions.[1][2][3] These can include decomposition of the organometallic reagent and undesired reactions with the solvent or starting materials. Maintaining a low temperature ensures the stability of the reactive intermediates.
-
Moderate Temperatures (0°C to Room Temperature): Some Grignard reactions can be performed in this range. However, careful control is necessary to manage the exothermic nature of the reaction and prevent the formation of byproducts.
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Elevated Temperatures (Room Temperature to 100°C): Friedel-Crafts acylations may require heating to proceed at a reasonable rate, especially with less reactive aromatic compounds.[4] However, higher temperatures can also lead to the formation of isomeric impurities and other side products. For instance, in related acylations, lower temperatures have been shown to result in reduced yields.
Q3: I am observing a low yield in my reaction. What are the potential temperature-related causes?
A3: A low yield can be attributed to several temperature-related factors:
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For Organometallic Reactions:
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Temperature too high: This can lead to the decomposition of your Grignard or organolithium reagent before it has a chance to react with the trifluoroacetylating agent. It can also promote side reactions.
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Poor heat dissipation: Localized heating within the reaction mixture can have the same effect as a high overall reaction temperature.
-
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For Friedel-Crafts Acylation:
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Temperature too low: The reaction may be too slow to go to completion within the allotted time, resulting in a low conversion of starting material.
-
Troubleshooting Guides
Issue 1: Low or No Product Formation in Grignard/Organolithium Reactions
| Possible Cause | Troubleshooting Steps |
| Decomposition of Organometallic Reagent | - Ensure your reaction is maintained at the specified low temperature (e.g., -78°C for organolithium reagents). Use a reliable cooling bath (e.g., dry ice/acetone).- Add the trifluoroacetylating agent slowly to control the exotherm.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen. |
| Side Reactions with Solvent | - At higher temperatures, organometallic reagents can react with ethereal solvents like THF. Maintain the recommended low temperature throughout the addition and reaction time. |
| Inefficient Formation of the Organometallic Reagent | - The initiation of Grignard reagent formation can be temperature-sensitive. Gentle warming may be required initially, but the reaction should be cooled once it has started. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Isomer Formation in Friedel-Crafts Acylation | - The regioselectivity of Friedel-Crafts acylation can be temperature-dependent. Running the reaction at a lower temperature may improve the selectivity for the desired isomer, although this may require a longer reaction time or a more active catalyst. |
| Polysubstitution | - Although less common in acylation than alkylation, high temperatures can sometimes promote further reactions. Optimize the reaction temperature to favor mono-acylation. |
| Byproducts from Reagent Decomposition | - As mentioned, higher temperatures can lead to the decomposition of organometallic reagents, resulting in a complex mixture of byproducts. Strict temperature control is key. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone
| Reaction Type | Starting Material | Reagent | Temperature | Yield | Reference |
| Organolithium | 3,5-dichloro-1-bromobenzene | tert-butyllithium, trifluoroacetic anhydride | -78°C | 48% | [1][2] |
| Grignard | 3,5-dichlorobromobenzene | Magnesium, ethyl trifluoroacetate, diisobutylaluminum hydride | 0°C to reflux | 38% | |
| Grignard | Aryl halides | Trifluoroacetic anhydride | -70°C | Not specified | [5][6] |
| Grignard | 3,5-dichlorobromobenzene | 1-trifluoroacetyl piperidine, Grignard reagent | 0°C to 30°C | 70% | [5] |
Experimental Protocols
Representative Protocol: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone via an Organolithium Intermediate[1][2]
Materials:
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3,5-dichloro-1-bromobenzene
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tert-butyllithium (1.3 M in pentane)
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Trifluoroacetic anhydride
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Tetrahydrofuran (THF), anhydrous
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Saturated ammonium chloride solution
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Ether
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Saturated brine solution
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Anhydrous magnesium sulfate
Procedure:
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Under a nitrogen atmosphere, dissolve 3,5-dichloro-1-bromobenzene (5.0 g, 22.1 mmol) in anhydrous THF (50 mL) in a flame-dried round-bottom flask.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add tert-butyllithium (17.8 mL, 23.2 mmol) dropwise over 30 minutes, ensuring the temperature remains at -78°C.
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Stir the reaction mixture at -78°C for 2 hours.
-
Slowly add trifluoroacetic anhydride (2.56 g, 12.2 mmol) dropwise to the reaction mixture, maintaining the temperature at -78°C.
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Continue stirring at -78°C for an additional 2 hours.
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Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Continue stirring for 2.5 hours.
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Quench the reaction by adding saturated ammonium chloride solution (50 mL).
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Extract the aqueous layer with ether (3 x 50 mL).
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Combine the organic layers and wash with saturated brine (2 x 20 mL).
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Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation under reduced pressure to obtain 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Mandatory Visualization
References
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
- 3. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
Technical Support Center: Solvent Effects in Reactions Involving 2',3'-Dichloro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 2',3'-Dichloro-2,2,2-trifluoroacetophenone. The following information is designed to assist in optimizing reaction conditions with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with this compound is sluggish or not proceeding to completion. What role does the solvent play?
A1: Solvent choice is critical in the Knoevenagel condensation. The reaction involves the formation of a carbanion intermediate from the active methylene compound, followed by nucleophilic addition to the ketone. Polar solvents are generally preferred as they can stabilize this charged intermediate.
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Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often effective. They can dissolve the reactants and catalyst while stabilizing the intermediates, which can accelerate the reaction.
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Polar Protic Solvents: While polar, protic solvents like ethanol and methanol can also be used, they may sometimes slow down the reaction by strongly solvating the nucleophile, thus reducing its reactivity.
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Solvent-Free Conditions: In some cases, solvent-free reactions, potentially with microwave irradiation, can lead to high yields in shorter reaction times.
Q2: I am observing low yields and the formation of side products in the Darzens condensation of this compound. How can I optimize the solvent?
A2: The Darzens condensation involves the formation of a glycidic ester from a ketone and an α-haloester in the presence of a base. The solvent can influence the stability of the intermediates and the reactivity of the base.
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Aprotic Solvents: Aprotic solvents are generally preferred to avoid side reactions with the base and intermediates. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used, especially when strong bases like sodium amide or sodium ethoxide are employed.
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Acetonitrile: Acetonitrile has been reported as an effective solvent for Darzens condensations, particularly in phase-transfer catalysis conditions, leading to good yields and diastereoselectivity.
Q3: In the asymmetric reduction of the ketone in this compound, I am getting low enantioselectivity. Can the solvent influence this?
A3: Absolutely. In asymmetric reductions, the solvent can affect the conformation of the chiral catalyst and the transition state, thereby influencing the enantioselectivity of the product alcohol.
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Ethereal Solvents: For reductions using borane reagents with chiral oxazaborolidine catalysts, ethereal solvents such as tetrahydrofuran (THF) are standard. The coordination of the solvent to the boron reagent can be a key factor.
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Solvent Polarity: The polarity of the solvent can impact the stability of the catalyst-substrate complex. It is often necessary to screen a range of aprotic solvents with varying polarities to find the optimal conditions for high enantiomeric excess (ee).
Troubleshooting Guides
Issue 1: Low or No Yield in Knoevenagel Condensation
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Polarity | The reaction may be slow in non-polar solvents. Switch to a polar aprotic solvent like DMF or acetonitrile to better solvate the reaction intermediates. |
| Poor Solubility of Reactants | Ensure all reactants and the catalyst are soluble in the chosen solvent. If solubility is an issue, consider a co-solvent system or a different solvent altogether. |
| Solvent-Catalyst Incompatibility | Protic solvents like alcohols can sometimes interfere with basic catalysts by hydrogen bonding. If using a weak base, consider an aprotic solvent. |
| Reaction Temperature Too Low | While some Knoevenagel condensations proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with a deactivated ketone like this compound. |
Issue 2: Poor Selectivity or Side Reactions in Darzens Condensation
| Potential Cause | Suggested Solution |
| Protic Solvent Interference | Protic solvents can react with the strong bases typically used (e.g., sodium ethoxide, sodium amide), leading to side reactions and reduced yield. Use anhydrous aprotic solvents like THF, diethyl ether, or benzene. |
| Solvent Not Favoring Desired Stereoisomer | The diastereoselectivity of the Darzens reaction can be solvent-dependent. Screening different aprotic solvents of varying polarity may be necessary to optimize for the desired epoxide isomer. |
| Reaction Temperature Too High | Higher temperatures can lead to side reactions. It is often crucial to maintain a low temperature during the addition of the base. |
Issue 3: Inconsistent Results in Asymmetric Reduction
| Potential Cause | Suggested Solution |
| Presence of Moisture in Solvent | Water can quench the reducing agent (e.g., borane) and deactivate the catalyst. Ensure the use of anhydrous solvents. |
| Solvent-Catalyst Interaction | The solvent can coordinate with the chiral catalyst, affecting its activity and the stereochemical outcome. For borane reductions with oxazaborolidine catalysts, THF is a common choice, but other ethers should be considered for optimization. |
| Incorrect Solvent for Reagent Preparation | If preparing the reducing agent in situ, ensure the solvent is compatible with all components. For example, some borane complexes are more stable in specific ethereal solvents. |
Quantitative Data on Solvent Effects
While specific data for this compound is limited in publicly available literature, the following tables provide data for analogous reactions with other aromatic aldehydes and ketones. This information can serve as a starting point for solvent screening and optimization.
Table 1: Solvent Effects on the Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
| Solvent | Reaction Time (min) | Yield (%) |
| Ethanol/Water (19:1) | 25 | 90 |
| Water | 30 | 75 |
| Ethanol | - | - |
| Ethyl Acetate | - | - |
| Acetone | - | - |
| (Data is illustrative for a model reaction and will require optimization for this compound) |
Table 2: Asymmetric Reduction of a Perfluoroalkyl Ketone with a Chiral Borane Reagent
| Ketone | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexyl trifluoromethyl ketone | THF | 12 | - | 87 |
| (Data adapted from studies on similar substrates and should be used as a guideline).[1] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in the chosen solvent (e.g., ethanol, acetonitrile, or DMF).
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Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or ammonium acetate, ~0.1 equivalents).
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Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and pour it into cold water or dilute acid. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Darzens Condensation
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Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and an α-haloester (e.g., ethyl chloroacetate, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
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Base Addition: Cool the mixture in an ice bath or dry ice/acetone bath. Slowly add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.2 equivalents) portion-wise or as a solution in the same solvent, maintaining a low temperature.
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Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the resulting glycidic ester by column chromatography.
Visualizing Experimental Workflows
Below are diagrams generated using Graphviz to illustrate the logical flow of the experimental protocols.
Caption: Workflow for Knoevenagel Condensation.
Caption: Workflow for Darzens Condensation.
References
Technical Support Center: Scale-Up of 2',3'-Dichloro-2,2,2-trifluoroacetophenone Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2',3'-Dichloro-2,2,2-trifluoroacetophenone. The primary focus is on the Friedel-Crafts acylation of 1,2-dichlorobenzene, a common but challenging route due to regioselectivity.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce several challenges not always apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired 2',3'- Isomer | - Incorrect Regioselectivity: Friedel-Crafts acylation of 1,2-dichlorobenzene is sterically and electronically directed to the 4-position, yielding primarily 3',4'-dichloro-2,2,2-trifluoroacetophenone. The 2- and 3- positions are highly disfavored.[1] - Deactivated Ring: The two chlorine atoms deactivate the aromatic ring, making the reaction sluggish compared to benzene.[2] - Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | - Confirm Product Identity: Use GC-MS and NMR to confirm the identity of the major product. Expect the 3',4'-isomer to be the main component. - Optimize Catalyst and Temperature: Screen different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) and optimize the reaction temperature. Start at low temperatures and gradually increase. - Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and all reagents and solvents are strictly anhydrous. Handle Lewis acids in an inert atmosphere (N₂ or Ar). |
| High Levels of Isomeric Impurities | - Thermodynamic vs. Kinetic Control: Reaction conditions can favor the formation of the more thermodynamically stable 3',4'-isomer. - Substrate Reactivity: As noted, the inherent reactivity of 1,2-dichlorobenzene favors substitution at the 4-position. | - Low-Temperature Acylation: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C or below) to potentially favor kinetic products, although this is unlikely to overcome the strong directing effects. - Alternative Synthetic Routes: Consider a multi-step synthesis starting from a differently substituted precursor where the regiochemistry is pre-determined (e.g., starting from 2,3-dichloroaniline). |
| Incomplete Reaction / High Starting Material Recovery | - Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[3] - Low Reaction Temperature or Short Reaction Time: The deactivated substrate may require more forcing conditions. | - Increase Catalyst Loading: Ensure at least 1.1 to 1.5 equivalents of AlCl₃ are used. For larger scales, incremental addition of the catalyst may be necessary. - Increase Temperature and Time: After initial low-temperature addition, allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) and monitor by TLC or GC until starting material is consumed. |
| Difficult Purification of Product | - Similar Physical Properties: The desired 2',3'-isomer and the major 3',4'-isomer byproduct likely have very close boiling points and polarities, making separation by distillation or standard column chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Preparative HPLC may be required for effective separation of isomers. - Crystallization: Attempt fractional crystallization with various solvent systems to selectively crystallize one isomer. - Derivatization: Convert the ketone mixture to a derivative (e.g., an oxime or hydrazone) that may have different crystallization or chromatographic properties, then regenerate the ketone after separation. |
| Thermal Runaway During Scale-Up | - Exothermic Reaction: The complexation of the Lewis acid with the acylating agent and the subsequent acylation are highly exothermic.[4] - Poor Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] | - Controlled Addition: Add the acylating agent (trifluoroacetic anhydride) and/or the Lewis acid slowly and portion-wise to the reaction mixture at a low temperature, monitoring the internal temperature closely. - Efficient Cooling: Use a reactor with an efficient cooling jacket and ensure good agitation to maintain uniform temperature. - Reverse Addition: Consider adding the substrate (1,2-dichlorobenzene) to the pre-formed catalyst-acylating agent complex at low temperature. |
Experimental Protocols
Proposed Method: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
This protocol describes a general procedure for the Friedel-Crafts acylation of 1,2-dichlorobenzene. Note: This reaction is expected to primarily yield the 3',4'-dichloro isomer. Significant optimization and advanced purification techniques will be required to isolate the target 2',3'-dichloro isomer.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles | Equivalents |
| 1,2-Dichlorobenzene | 147.00 | 14.7 g (10.9 mL) | 0.10 | 1.0 |
| Trifluoroacetic Anhydride | 210.03 | 23.1 g (15.5 mL) | 0.11 | 1.1 |
| Aluminum Chloride (Anhydrous) | 133.34 | 20.0 g | 0.15 | 1.5 |
| Dichloromethane (Anhydrous) | 84.93 | 200 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | - |
| Water / Ice | 18.02 | ~500 g | - | - |
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
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Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.5 eq.) and anhydrous dichloromethane (100 mL).
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Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add the 1,2-dichlorobenzene (1.0 eq.) to the flask.
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Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
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Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 40 °C for 2-4 hours.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
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Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Analyze the crude product by GC-MS and NMR to determine the isomeric ratio. Purify via high-efficiency fractional distillation under vacuum or preparative HPLC to separate the isomers.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Dichloro-trifluoroacetophenone.
Key Challenge: Regioselectivity in Friedel-Crafts Acylation
Caption: The challenge of regioselectivity in the acylation of 1,2-dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound via Friedel-Crafts acylation so challenging?
A1: The primary challenge is regioselectivity. In the electrophilic aromatic substitution of 1,2-dichlorobenzene, the two chlorine atoms direct incoming electrophiles. Both are ortho-, para-directing but deactivating. Acylation at the 4-position (para to one chlorine, meta to the other) is electronically and sterically the most favored, leading to 3',4'-dichloro-2,2,2-trifluoroacetophenone as the major product.[1] The desired 2' and 3' positions are sterically hindered and electronically less favorable, resulting in very low yields of the target isomer.
Q2: What are the expected major and minor byproducts?
A2: The main byproduct, which is likely to be the major product of the reaction, is 3',4'-dichloro-2,2,2-trifluoroacetophenone. Another possible minor isomer is 2',5'-dichloro-2,2,2-trifluoroacetophenone.
Q3: Can I use trifluoroacetyl chloride instead of trifluoroacetic anhydride?
A3: Yes, trifluoroacetyl chloride can be used as the acylating agent in conjunction with a Lewis acid like AlCl₃. The reaction mechanism is similar. However, trifluoroacetic anhydride is often preferred as it is a liquid and can be easier to handle, while trifluoroacetyl chloride is a gas at room temperature, requiring more specialized equipment.
Q4: My reaction turns into a thick, dark sludge that is difficult to stir. What should I do?
A4: This is common in Friedel-Crafts reactions, especially at scale. It is often due to the formation of a complex between the Lewis acid and the product ketone, which can precipitate. Ensure you are using a robust mechanical stirrer (not a magnetic stir bar for larger scales) and a sufficient amount of solvent to maintain a mobile slurry. Adding more solvent during the reaction can help, provided it is anhydrous.
Q5: What are the critical safety precautions for this reaction?
A5:
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Trifluoroacetic Anhydride: It is highly corrosive and reacts violently with water. Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and keep away from moisture.
-
Aluminum Chloride (Anhydrous): It is also corrosive and reacts violently with water, releasing HCl gas. Handle in a glove box or under an inert atmosphere. The quenching step is highly exothermic and must be done with extreme care.
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Dichloromethane: It is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
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Quenching: The addition of the reaction mixture to water/ice is extremely exothermic and releases large amounts of HCl gas. Use a robust setup and perform the quench slowly and carefully.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2',3'-Dichloro-2,2,2-trifluoroacetophenone and 3',5'-Dichloro-2,2,2-trifluoroacetophenone
The positioning of the two chlorine atoms on the phenyl ring significantly influences the electrophilicity of the carbonyl carbon and the aromatic ring, thereby dictating their behavior in various chemical transformations. Both isomers are valuable intermediates, and understanding their reactivity profiles is crucial for researchers in the synthesis of complex molecules.
Theoretical Comparison of Reactivity
The reactivity of these acetophenone derivatives is primarily governed by the interplay of the inductive and resonance effects of the chloro and trifluoroacetyl substituents, as well as steric hindrance.
Electronic Effects:
-
Trifluoroacetyl Group (-COCF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Chloro Groups (-Cl): Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). Overall, chlorine is a deactivating group but is ortho-, para-directing in electrophilic aromatic substitution.
In 3',5'-Dichloro-2,2,2-trifluoroacetophenone , the two chlorine atoms are situated meta to the trifluoroacetyl group. Their inductive effects are additive, significantly withdrawing electron density from the aromatic ring. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The meta-positioning of the chlorines means their resonance effects do not directly conjugate with the trifluoroacetyl group.
In 2',3'-Dichloro-2,2,2-trifluoroacetophenone , the ortho- and meta-positioning of the chlorine atoms creates a different electronic environment. The ortho-chlorine, in particular, can exert a more pronounced steric and electronic influence on the adjacent trifluoroacetyl group.
Steric Effects:
The presence of a substituent at the ortho-position (2'-position) in This compound is expected to introduce significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the 3',5'-isomer, where the carbonyl group is less sterically encumbered.
Predicted Reactivity Comparison
| Reaction Type | This compound | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | Rationale |
| Nucleophilic attack at the carbonyl carbon | Less reactive | More reactive | The ortho-chloro group in the 2',3'-isomer presents significant steric hindrance, impeding the approach of nucleophiles. The 3',5'-isomer is less sterically hindered at the reaction center. |
| Electrophilic aromatic substitution | Less reactive and complex regioselectivity | Less reactive (compared to benzene) but with more predictable regioselectivity | Both rings are strongly deactivated by the trifluoroacetyl and chloro groups. The 2',3'-isomer will have more complex directing effects, while substitution on the 3',5'-isomer is likely to be directed to the 2', 4', or 6' positions, though the deactivation is substantial. |
| Nucleophilic aromatic substitution (of Cl) | Not favored | Not favored | The aromatic ring is electron-deficient, but the conditions required for nucleophilic aromatic substitution of aryl chlorides are typically harsh. The presence of the strongly deactivating trifluoroacetyl group might facilitate this reaction under specific conditions, but a direct comparison is difficult without experimental data. |
Experimental Protocols
To empirically determine the comparative reactivity of these isomers, a series of well-defined kinetic experiments can be designed. The following is a general protocol for a comparative study of their reactivity towards a common nucleophile.
Experiment: Comparative Kinetics of Sodium Borohydride Reduction
This experiment aims to compare the rate of reduction of the carbonyl group in each isomer by sodium borohydride, which serves as a nucleophilic hydride donor.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 3',5'-Dichloro-2,2,2-trifluoroacetophenone in a suitable solvent (e.g., isopropanol). Also, prepare a standardized solution of sodium borohydride (e.g., 0.2 M) in the same solvent.
-
Reaction Initiation: In separate reaction vessels maintained at a constant temperature (e.g., 25°C), add a specific volume of the ketone solution. Initiate the reaction by adding a stoichiometric excess of the sodium borohydride solution.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored over time by taking aliquots at regular intervals and quenching the reaction (e.g., with acetone). The concentration of the remaining ketone can be determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The initial rates of the reaction can be determined from the kinetic data. The relative reactivity can be established by comparing the rate constants for each isomer.
Visualizing Electronic Effects
The following diagrams illustrate the key electronic influences on the aromatic rings of the two isomers.
Caption: Electronic and steric effects in the two isomers.
This guide provides a foundational understanding of the expected reactivity differences between this compound and 3',5'-Dichloro-2,2,2-trifluoroacetophenone based on established chemical principles. Experimental validation is recommended to confirm these theoretical predictions and to quantify the differences in their reactivity for specific applications.
A Comparative Guide to the Synthesis of Dichlorinated Trifluoroacetophenones
For Researchers, Scientists, and Drug Development Professionals
Dichlorinated trifluoroacetophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and trifluoromethyl groups on the aromatic ring imparts unique electronic properties and metabolic stability to the final products. This guide provides a comparative overview of common synthetic methods for the preparation of these compounds, supported by experimental data to aid in method selection for research and development.
Comparison of Synthesis Methods
The primary routes for the synthesis of dichlorinated trifluoroacetophenones involve organometallic reactions and electrophilic aromatic substitution. The choice of method often depends on the desired isomer, scale of the reaction, and availability of starting materials.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | Dichlorinated aryl halide (e.g., 1-bromo-3,5-dichlorobenzene), Trifluoroacetylating agent (e.g., ethyl trifluoroacetate) | Magnesium (Mg) | 38-41% | 98.5-99.1% | Good yields and high purity, suitable for specific isomer synthesis. | Requires anhydrous conditions, Grignard reagent can be sensitive. |
| Organolithium Reaction | Dichlorinated aryl halide (e.g., 1-bromo-3,5-dichlorobenzene), Trifluoroacetic anhydride | tert-Butyllithium | ~48% | Not specified | Moderate to good yields. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. |
| Friedel-Crafts Acylation | Dichlorobenzene, Trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) | Lewis Acid (e.g., AlCl₃) | Not specified | Not specified | Potentially cost-effective for large-scale synthesis, uses readily available starting materials. | Can lead to isomer mixtures, requires stoichiometric amounts of catalyst, which can generate significant waste. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of dichlorinated trifluoroacetophenones. Below are protocols for the key methods discussed.
Method 1: Grignard Reaction for 3',5'-Dichloro-2,2,2-trifluoroacetophenone
This protocol describes the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone via a Grignard reaction.
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Magnesium turnings
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
A solution of 1-bromo-3,5-dichlorobenzene in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred at room temperature or gentle reflux.
-
After the formation of the Grignard reagent is complete, the mixture is cooled to 0 °C.
-
Ethyl trifluoroacetate is then added dropwise to the cooled Grignard solution.
-
The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to yield the final product.
Method 2: Organolithium Reaction for 3',5'-Dichloro-2,2,2-trifluoroacetophenone
This method utilizes a lithium-halogen exchange to form the organolithium reagent, which then reacts with trifluoroacetic anhydride.
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
tert-Butyllithium in pentane
-
Trifluoroacetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium in pentane to the cooled solution and stir for a specified time at -78 °C.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture at -78 °C and continue stirring.
-
After the reaction is complete, quench the reaction by adding a saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Method 3: Friedel-Crafts Acylation (General Protocol)
Materials:
-
Dichlorobenzene (e.g., 1,3-dichlorobenzene)
-
Trifluoroacetic anhydride or trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (dilute)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a flask equipped with a reflux condenser and a dropping funnel, add the dichlorobenzene.
-
Cool the mixture in an ice bath.
-
Add trifluoroacetic anhydride or trifluoroacetyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat under reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of dichlorinated trifluoroacetophenones via the Grignard and Friedel-Crafts pathways.
Caption: Workflow for Grignard Reaction Synthesis.
Caption: Workflow for Friedel-Crafts Acylation.
Biological Activity of 2',3'-Dichloro-2,2,2-trifluoroacetophenone Derivatives: A Guide Based on Available Data
For researchers, scientists, and drug development professionals, understanding the biological landscape of novel chemical entities is paramount. This guide addresses the biological activity of derivatives based on the 2',3'-dichloro-2,2,2-trifluoroacetophenone scaffold. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research concerning the specific biological activities of this class of compounds.
While the parent compound, this compound (also known as 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone), is documented as a chemical entity, extensive searches did not yield specific studies detailing its derivatives' biological effects, such as anticancer, antimicrobial, or enzyme-inhibitory activities.[1]
In contrast, research is available for isomers and related compounds, which may offer predictive insights but do not directly describe the requested derivatives. For instance, the isomer 3',5'-Dichloro-2,2,2-trifluoroacetophenone is recognized as a key intermediate in the synthesis of pharmaceutical and agrochemical agents.[2][3] The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in drug discovery to enhance properties like metabolic stability, lipophilicity, and binding affinity.[2]
Similarly, other classes of compounds containing dichloro- and trifluoro-moieties have been investigated for their biological potential. For example, studies on multi-substituted N-phenyl-2,2-dichloroacetamide analogues have reported their anti-cancer properties, including the induction of apoptosis in cancer cell lines. Furthermore, various dichloro-substituted chalcones and dihydropyrazoles have been explored for their antifungal, antitubercular, and antiproliferative activities.[4] Research into 2,3-dichloro-1,4-naphthoquinone has also revealed a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.[5]
These examples highlight the potential of the dichloro- and trifluoroacetophenone pharmacophores in medicinal chemistry. The unique electronic and steric properties imparted by these functional groups are often leveraged to achieve precise interactions with biological targets.[2]
Data Presentation
Due to the absence of specific experimental data for this compound derivatives in the reviewed literature, a quantitative data comparison table cannot be provided at this time.
Experimental Protocols
Detailed experimental methodologies for determining the biological activity of this compound derivatives are not available, as no specific studies were identified. However, general experimental workflows for assessing activities like anticancer or antimicrobial efficacy are well-established. Below is a generalized workflow for screening novel compounds for anticancer activity.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the initial screening of novel chemical derivatives for potential anticancer activity.
References
- 1. This compound | C8H3Cl2F3O | CID 24726838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Scrutiny: A Comparative Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone Isomers
A detailed spectroscopic comparison of the six isomers of dichloro-2,2,2-trifluoroacetophenone is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their distinct spectral characteristics based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by predictive data and established spectroscopic principles.
The precise characterization of isomeric compounds is a cornerstone of chemical research and pharmaceutical development. Subtle variations in the substitution pattern on an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. This guide focuses on the six constitutional isomers of dichloro-2,2,2-trifluoroacetophenone, providing a comparative analysis of their spectroscopic fingerprints to aid in their unambiguous identification. Due to the limited availability of direct experimental spectra for all isomers, this guide utilizes predictive data based on established spectroscopic principles and data from analogous compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected quantitative data for the 2',3'-, 2',4'-, 2',5'-, 2',6'-, 3',4'-, and 3',5'-dichloro-2,2,2-trifluoroacetophenone isomers. These values are derived from established principles of spectroscopy and analysis of related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Aromatic Protons |
| 2',3'-Dichloro- | ~7.8-7.9 (d), ~7.6-7.7 (t), ~7.4-7.5 (d) |
| 2',4'-Dichloro- | ~7.9-8.0 (d), ~7.5-7.6 (d), ~7.3-7.4 (dd) |
| 2',5'-Dichloro- | ~7.8-7.9 (d), ~7.5-7.6 (d), ~7.4-7.5 (dd) |
| 2',6'-Dichloro- | ~7.4-7.5 (m, 3H) |
| 3',4'-Dichloro- | ~8.0-8.1 (d), ~7.8-7.9 (dd), ~7.6-7.7 (d) |
| 3',5'-Dichloro- | ~7.8-7.9 (s, 2H), ~7.6-7.7 (s, 1H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C=O | CF₃ | Aromatic Carbons |
| 2',3'-Dichloro- | ~182-184 | ~117 (q) | ~125-135 |
| 2',4'-Dichloro- | ~181-183 | ~117 (q) | ~126-140 |
| 2',5'-Dichloro- | ~181-183 | ~117 (q) | ~128-134 |
| 2',6'-Dichloro- | ~183-185 | ~117 (q) | ~128-136 |
| 3',4'-Dichloro- | ~181-183 | ~117 (q) | ~127-138 |
| 3',5'-Dichloro- | ~180-182 | ~117 (q) | ~127-136 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ (Referenced to CFCl₃)
| Isomer | CF₃ Signal |
| 2',3'-Dichloro- | ~ -72 to -74 |
| 2',4'-Dichloro- | ~ -72 to -74 |
| 2',5'-Dichloro- | ~ -72 to -74 |
| 2',6'-Dichloro- | ~ -73 to -75 |
| 3',4'-Dichloro- | ~ -72 to -74 |
| 3',5'-Dichloro- | ~ -72 to -74 |
Table 4: Key FT-IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C-F Stretch | C-Cl Stretch | Aromatic C=C Stretch |
| 2',3'-Dichloro- | ~1700-1720 | ~1150-1250 | ~650-800 | ~1550-1600 |
| 2',4'-Dichloro- | ~1700-1720 | ~1150-1250 | ~650-800 | ~1550-1600 |
| 2',5'-Dichloro- | ~1700-1720 | ~1150-1250 | ~650-800 | ~1550-1600 |
| 2',6'-Dichloro- | ~1695-1715 | ~1150-1250 | ~650-800 | ~1550-1600 |
| 3',4'-Dichloro- | ~1700-1720 | ~1150-1250 | ~650-800 | ~1550-1600 |
| 3',5'-Dichloro- | ~1700-1720 | ~1150-1250 | ~650-800 | ~1550-1600 |
Table 5: Expected Mass Spectrometry Fragmentation (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-CF₃]⁺ | [M-Cl]⁺ | [C₆H₃Cl₂]⁺ |
| All Isomers | 242/244/246 | 173/175 | 207/209 | 145/147 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of dichlorotrifluoroacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Process the data with an exponential window function and Fourier transformation.
-
¹³C NMR Spectroscopy : Obtain the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy : Acquire the fluorine NMR spectrum without proton decoupling to observe any potential couplings. Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : As the compounds are expected to be liquids or low-melting solids, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.
-
Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation of any potential impurities or via direct infusion.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the dichlorotrifluoroacetophenone isomers.
Caption: Workflow for Isomer Analysis.
A Comparative Guide to Trifluoroacetylation Reagents for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate trifluoroacetylation reagent is a critical step in chemical synthesis and analysis. This guide provides an objective comparison of common trifluoroacetylation reagents, supported by experimental data, to aid in making informed decisions for your specific research needs.
The trifluoroacetyl group is a valuable functional group in organic synthesis, often used as a protecting group for amines and alcohols due to its facile introduction and cleavage under mild conditions. Furthermore, trifluoroacetylation is a widely used derivatization technique in gas chromatography (GC) to enhance the volatility and detectability of polar analytes. This guide focuses on a comparative analysis of three commonly used trifluoroacetylation reagents: Trifluoroacetic Anhydride (TFAA), N-Methyl-bis(trifluoroacetamide) (MBTFA), and Ethyl Trifluoroacetate.
Performance Comparison of Trifluoroacetylation Reagents
The choice of a trifluoroacetylation reagent depends on several factors, including the substrate, desired reaction conditions, and analytical method. Below is a summary of the performance of TFAA, MBTFA, and ethyl trifluoroacetate in the trifluoroacetylation of amines, alcohols, and phenols.
| Reagent | Substrate | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines | Anhydrous solvent (e.g., ethyl acetate, acetonitrile), 60-70°C, 15-30 min[1] | High (>90%)[2] | Highly reactive, volatile byproducts, suitable for a wide range of substrates.[2] | Highly corrosive and moisture-sensitive, can lead to side reactions with sensitive substrates. |
| Alcohols | Dichloromethane, room temperature, 45 min | Quantitative[3] | Effective for primary and secondary alcohols. | Can be too reactive for some sensitive alcohols, leading to degradation. | |
| Phenols | Dichloromethane, room temperature, 3 hours | High | Strong acylating agent for phenolic hydroxyl groups. | Potential for side reactions on the aromatic ring under harsh conditions. | |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Primary & Secondary Amines | Anhydrous solvent, 70-80°C, 30-60 min[1] | Good to High | Less harsh than TFAA, byproducts are neutral and volatile.[1] | Generally requires higher temperatures and longer reaction times than TFAA. |
| Alcohols & Phenols | Anhydrous solvent, elevated temperatures | Moderate to High | Milder alternative to TFAA. | Less reactive than TFAA, may not be suitable for hindered alcohols or phenols. | |
| Ethyl Trifluoroacetate | Amines | Neat or in a polar solvent, room temperature to reflux | Good to High | Mild reagent, less corrosive than TFAA.[4] | Slower reaction rates compared to TFAA and MBTFA, often requires a catalyst.[4] |
| Alcohols | Requires a catalyst (e.g., strong acid) | Moderate to High | Can be used for selective trifluoroacetylation. | Requires a catalyst, which can complicate the workup. | |
| Phenols | Requires a catalyst | Moderate | Less commonly used for phenols compared to more reactive reagents. | Inefficient without a catalyst. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are general procedures for the trifluoroacetylation of amines and alcohols using TFAA and MBTFA, as well as a protocol for GC-MS analysis of the derivatives.
Trifluoroacetylation of Primary Amines using TFAA
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)[1]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the anhydrous solvent to dissolve the sample.
-
Add 100 µL of TFAA to the vial.[1]
-
Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
The excess reagent and solvent can be evaporated under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for analysis.
Trifluoroacetylation of Alcohols using TFAA
Materials:
-
Alcohol or phenol (1 mmol)
-
Dichloromethane (2 mL)
-
Trifluoroacetic acid (TFA) (0.2 mmol, 20 mol%) - Note: This protocol uses TFA as a catalyst for a related reaction, but the general principle of using an acid catalyst with a trifluoroacetyl source can be adapted. A direct reaction with TFAA may not require an additional catalyst.
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol or phenol (1 mmol) in dichloromethane (2 mL).
-
Add trifluoroacetic anhydride (TFAA) (typically in slight excess).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC. Reaction times can vary from 45 minutes for alcohols to 3 hours for phenols.
-
After completion, wash the organic layer with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trifluoroacetylated Derivatives
GC Conditions:
-
Column: Agilent HP-5MS-UI capillary column (30 m × 0.25 mm × 0.25 μm)[5]
-
Initial Oven Temperature: 100°C, hold for 2 min
-
Temperature Ramp 1: 15°C/min to 180°C
-
Temperature Ramp 2: 5°C/min to 250°C, hold for 3 min
-
Temperature Ramp 3: 20°C/min to 320°C, hold for 12 min[5]
-
Total Run Time: 40 min[5]
-
Injector Temperature: 280°C[5]
-
Injection Mode: Splitless (1 μL injection volume)[5]
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-700
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C[6]
Visualizing the Workflow and Reaction Mechanisms
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general mechanisms of trifluoroacetylation.
Caption: General experimental workflow for trifluoroacetylation.
Caption: General mechanisms for amine and alcohol trifluoroacetylation.
Conclusion
The selection of a trifluoroacetylation reagent is a critical decision that can significantly impact the efficiency and success of a chemical synthesis or analysis. Trifluoroacetic anhydride (TFAA) is a highly reactive and versatile reagent suitable for a broad range of substrates, but its handling requires care due to its corrosive nature. N-Methyl-bis(trifluoroacetamide) (MBTFA) offers a milder alternative with neutral byproducts, making it a good choice for more sensitive substrates, albeit with potentially slower reaction rates. Ethyl trifluoroacetate is the mildest of the three but often requires a catalyst and longer reaction times.
By considering the specific requirements of the substrate and the desired experimental conditions, researchers can select the most appropriate reagent to achieve their synthetic or analytical goals. The provided experimental protocols and workflows serve as a starting point for developing optimized procedures for your specific application.
References
A Comparative Guide to Purity Validation of 2',3'-Dichloro-2,2,2-trifluoroacetophenone by HPLC and GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2',3'-Dichloro-2,2,2-trifluoroacetophenone is a critical step that underpins the reliability of experimental outcomes and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this halogenated ketone, complete with detailed experimental protocols, performance data, and a clear analytical workflow.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds.[1] For a substituted acetophenone, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and reproducibility.
Detailed Experimental Protocol: RP-HPLC
A robust RP-HPLC method was developed for the purity determination of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[2] Fluorinated phases can also offer alternative selectivity for halogenated molecules.[3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Expected Performance Characteristics
The following table summarizes the typical validation parameters for a well-developed HPLC method.
| Parameter | Expected Performance | Considerations |
| Specificity | High; baseline separation of the main peak from expected impurities. | Method must be able to distinguish the analyte from degradation products and synthesis-related impurities. |
| Linearity (r²) | > 0.999 | Assessed over a concentration range (e.g., 50% to 150% of the nominal concentration).[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by spiking a placebo with known concentrations of the analyte.[5][6] |
| Precision (%RSD) | < 2.0% | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[6][7] |
| Limit of Detection (LOD) | Low (ng range) | Sufficiently sensitive to detect trace-level impurities. |
| Limit of Quantitation (LOQ) | Low (ng range) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[5] |
| Robustness | Generally robust | Should show minimal variation with small, deliberate changes in flow rate, temperature, and mobile phase composition.[5] |
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful alternative for compounds that are volatile and thermally stable, characteristics typical of acetophenone and its derivatives.[8][9] GC often provides higher separation efficiency and faster analysis times than HPLC.[1][10]
Detailed Experimental Protocol: GC-FID
A GC method using a Flame Ionization Detector (FID) is well-suited for the quantitative analysis of organic compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A low-polarity capillary column, such as an HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm x 0.25 µm, is appropriate for this type of analysis.[11]
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or absolute ethanol to a concentration of approximately 1 mg/mL.[11]
Expected Performance Characteristics
The following table summarizes the typical validation parameters for a GC method.
| Parameter | Expected Performance | Considerations |
| Specificity | Good; potential for thermal degradation of labile impurities must be assessed. | Interference from co-eluting volatile impurities is possible. GC-MS can be used for peak identity confirmation.[8] |
| Linearity (r²) | > 0.995 | Typically excellent for FID over a wide concentration range.[5] |
| Accuracy (% Recovery) | 95.0 - 105.0% | May be slightly wider than HPLC due to potential volatility-related sample handling variability.[5] |
| Precision (%RSD) | < 5.0% | Precision is highly dependent on the autosampler's performance.[5] |
| Limit of Detection (LOD) | Very Low (pg range) | FID is highly sensitive to hydrocarbons. |
| Limit of Quantitation (LOQ) | Very Low (pg range) | Excellent for quantifying trace volatile impurities. |
| Robustness | Sensitive to changes in carrier gas flow and oven temperature ramp rates.[5] | Requires careful control of instrumental parameters for reproducible results. |
Objective Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific goals of the analysis, the nature of potential impurities, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of solutes in a liquid mobile phase passing through a solid stationary phase.[12] | Separation of volatile compounds in a gaseous mobile phase passing through a solid or liquid stationary phase. |
| Applicability | Ideal for non-volatile, polar, or thermally unstable compounds.[1][8] | Best for volatile and thermally stable compounds.[8][9] |
| Analysis Time | Typically longer (10-60 minutes).[10] | Generally faster (can be <10 minutes).[1] |
| Instrumentation Cost | Higher, due to high-pressure pumps and solvent costs.[10] | More cost-effective; uses affordable carrier gases.[10] |
| Sample Preparation | Often straightforward dissolution in the mobile phase. | May require dissolution in a specific volatile solvent; derivatization needed for non-volatile compounds. |
| Impurity Profile | Excellent for detecting non-volatile and polymeric impurities. | Superior for detecting residual solvents and other volatile impurities.[8] |
Analytical Workflow and Decision Framework
The general workflow for purity validation is consistent for both techniques, involving careful planning, execution, and data interpretation.
Caption: General workflow for chromatographic purity validation.
Conclusion
Both HPLC and GC are powerful and valid techniques for assessing the purity of this compound.
-
HPLC is the recommended primary technique for comprehensive purity analysis, especially for official release testing and stability studies in regulated environments. Its strength lies in its ability to detect a wide range of non-volatile and potentially polymeric impurities without the risk of thermal degradation.[5]
-
GC serves as an excellent complementary or alternative method. It is particularly advantageous for its speed and superior ability to detect and quantify volatile impurities, such as residual solvents from the synthesis process.
For a complete and robust purity profile, employing HPLC for general assessment and GC for specific volatile impurity analysis provides the most comprehensive characterization of the material. The choice of method should ultimately be guided by the specific analytical requirements and the anticipated impurity profile.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 10. blog.brewerscience.com [blog.brewerscience.com]
- 11. CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6- dichloroacetophenone isomers - Google Patents [patents.google.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
assessing the insecticidal efficacy of 2',3'-Dichloro-2,2,2-trifluoroacetophenone analogs
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in the development of modern agrochemicals. This is due to the unique properties conferred by the CF3 group, such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. These characteristics often translate to enhanced insecticidal potency. This guide provides a comparative assessment of the insecticidal efficacy of representative trifluoromethyl-containing compounds, detailing their performance based on available experimental data and outlining the methodologies used for their evaluation.
Comparative Efficacy of Trifluoromethyl-Containing Insecticides
The insecticidal activity of novel compounds is typically evaluated against a panel of economically important insect pests. The data presented below, summarized from various studies, showcases the efficacy of representative trifluoromethyl-containing insecticides.
Table 1: Larvicidal Activity of Trifluoromethyl-Containing Phthalic Acid Diamides against Plutella xylostella (Diamondback Moth)
| Compound ID | Concentration (mg/L) | Mortality Rate (%)[1] |
| 4Ia | 0.1 | 95 |
| 4Ib | 0.1 | 90 |
| 4Ic | 0.1 | 85 |
| 4Id | 0.1 | 80 |
| 4Ie | 0.1 | 75 |
| 4If | 0.1 | 100 |
| Chlorantraniliprole (Control) | 0.1 | 100 |
Note: The above data is representative of structure-activity relationship studies on trifluoromethyl-containing phthalic acid diamides and is used here as an illustrative example.
Experimental Protocols
The evaluation of insecticidal efficacy relies on standardized and reproducible bioassays. Below are detailed protocols for common methods used in the assessment of novel insecticides.
Larval Immersion Bioassay
This method is frequently used to determine the efficacy of insecticides against lepidopteran larvae, such as Plutella xylostella.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of graded concentrations are then prepared by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., Triton X-100) to ensure uniform mixing.
-
Insect Rearing: Larvae of the target insect are reared under controlled laboratory conditions of temperature, humidity, and photoperiod on an appropriate artificial diet or host plant.
-
Bioassay Procedure: Cabbage leaf discs or an artificial diet are dipped into the test solutions for a specified duration (e.g., 10-30 seconds). After air-drying, the treated leaf discs or diet are placed in individual Petri dishes or multi-well plates.
-
Infestation and Incubation: A set number of larvae (e.g., 10-20 third-instar larvae) are introduced into each container. The containers are then maintained under the same controlled conditions as for insect rearing.
-
Data Collection: Mortality is assessed at specific time points, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentration (LC50) values are then calculated using probit analysis.
Topical Application Bioassay
This method is employed to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions: The test compounds are dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Insect Handling: Adult insects or late-instar larvae are immobilized, often by chilling or using carbon dioxide anesthesia.
-
Application: A precise volume (typically 0.1-1.0 µL) of the test solution is applied to a specific site on the insect's body, usually the dorsal thorax, using a micro-applicator.
-
Incubation and Observation: The treated insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Data Assessment: Mortality is recorded at various intervals (e.g., 24, 48, 72 hours).
-
Statistical Analysis: The lethal dose (LD50) values are determined by probit analysis of the dose-mortality data.
Mode of Action and Signaling Pathways
Many modern insecticides, including some trifluoromethyl-containing compounds, target the insect's nervous or muscular systems. A key target is the ryanodine receptor (RyR), a calcium channel critical for muscle contraction.[2][3]
Ryanodine Receptor (RyR) Activation Pathway
Diamide insecticides, which often contain a trifluoromethyl group, are known to act as potent activators of insect ryanodine receptors.[2] This leads to the uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing muscle contraction, paralysis, and ultimately death of the insect.[2]
Caption: Simplified signaling pathway of insecticide action on the ryanodine receptor.
Experimental Workflow for Efficacy Assessment
The overall process for assessing the insecticidal efficacy of new chemical entities follows a structured workflow from synthesis to data analysis.
Caption: A typical workflow for the assessment of insecticidal efficacy.
Conclusion
While direct research on 2',3'-Dichloro-2,2,2-trifluoroacetophenone analogs is not extensively documented in accessible literature, the study of other trifluoromethyl-containing insecticides provides valuable insights into their potential efficacy and mechanisms of action. The structure-activity relationships of compounds like trifluoromethyl-containing phthalic acid diamides demonstrate that the strategic placement of the trifluoromethyl group, in combination with other substituents, can lead to highly potent insecticidal activity.[1] The primary mode of action for many of these compounds involves the disruption of calcium homeostasis in insects through the activation of ryanodine receptors. Future research in this area could focus on synthesizing and evaluating the specific analogs of this compound to determine their insecticidal profile and potential as novel crop protection agents.
References
cost-benefit analysis of different 2',3'-Dichloro-2,2,2-trifluoroacetophenone synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic routes for 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a crucial building block in the preparation of several active pharmaceutical ingredients. The comparison focuses on key performance indicators, cost-effectiveness, and safety and environmental considerations, supported by experimental data.
Overview of Synthetic Strategies
Three primary routes for the synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone are discussed: a Grignard reaction-based approach, an organolithium-mediated route, and a multi-step process commencing with a Sandmeyer reaction. Each pathway presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost, and safety.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Grignard Reaction Route | Organolithium Route | Sandmeyer Reaction Route |
| Starting Material | 3,5-Dichlorobromobenzene | 3,5-Dichlorobromobenzene | 3,5-Dichloroaniline |
| Key Reagents | Magnesium, Ethyl Trifluoroacetate | tert-Butyllithium, Trifluoroacetic Anhydride | Sodium Nitrite, Copper (I) Bromide, Hydrobromic Acid, Magnesium, 1-Trifluoroacetyl piperidine |
| Reaction Temperature | 0°C to 30°C | -78°C | 0°C to 75°C (Sandmeyer), 0°C to 30°C (Grignard) |
| Reaction Time | ~2-4 hours | ~4-6 hours | ~5-7 hours (Sandmeyer), ~2-4 hours (Grignard) |
| Reported Yield | ~75.7% | ~48% | ~90% (crude), 70% (purified) |
Cost-Benefit Analysis
A comprehensive analysis of the costs, benefits, and risks associated with each route is presented below.
| Aspect | Grignard Reaction Route | Organolithium Route | Sandmeyer Reaction Route |
| Cost of Reagents | Moderate | High (due to tert-butyllithium) | Moderate |
| Safety Considerations | Standard handling of Grignard reagents. Tetrahydrofuran is flammable. | Use of pyrophoric tert-butyllithium requires stringent anhydrous and inert atmosphere techniques.[1][2][3] Trifluoroacetic anhydride is corrosive. | Use of corrosive hydrobromic acid[4][5][6][7][8] and toxic sodium nitrite.[9][10][11][12][13] |
| Environmental Impact | Use of ethereal solvents like THF. | Use of pentane and ethereal solvents. | Use of copper salts and halogenated compounds. Methyl tert-butyl ether is a potential groundwater contaminant.[14][15][16][17][18] |
| Pros | Good yield, milder reaction conditions, readily available reagents. | Established method. | High overall yield, starts from a less expensive starting material. |
| Cons | Requires initiation of Grignard reaction. | Very low temperatures, expensive and hazardous reagent (t-BuLi), lower yield. | Multi-step process, use of toxic and corrosive reagents. |
Experimental Protocols
Route 1: Grignard Reaction Synthesis
This method involves the formation of a Grignard reagent from 3,5-dichlorobromobenzene, which then reacts with an electrophilic trifluoroacetyl source.
Protocol:
-
To a solution of 1-bromo-3,5-dichlorobenzene in tetrahydrofuran (THF) at room temperature, add magnesium turnings.
-
After the initiation of the Grignard reaction, stir the mixture for 1.75 hours at 20-25°C.
-
Cool the reaction mixture to -10°C and add methyl trifluoroacetate.
-
Allow the reaction to proceed for 0.2 hours at a temperature between -10°C and 20°C.
-
Quench the reaction with aqueous hydrogen chloride at -10°C to 0°C and stir for 0.5 hours.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product by distillation to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone.[4]
Route 2: Organolithium Route
This route utilizes a highly reactive organolithium intermediate for the trifluoroacetylation.
Protocol:
-
Under a nitrogen atmosphere, dissolve 3,5-dichloro-1-bromobenzene in anhydrous tetrahydrofuran and cool the solution to -78°C.
-
Slowly add tert-butyllithium (in pentane) to the solution over 30 minutes and continue stirring at -78°C for 2 hours.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture and stir for an additional 2 hours at -78°C.[1][4]
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature, followed by stirring for 2.5 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the combined organic phases with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate under reduced pressure, and purify by distillation to obtain the final product.[4]
Route 3: Sandmeyer and Grignard Reaction Sequence
This two-stage process begins with the conversion of an aniline to a bromide, followed by a Grignard reaction.
Protocol: Part A: Sandmeyer Reaction
-
To a mixture of 3,5-dichloroaniline in acetonitrile and water, add aqueous hydrobromic acid.
-
Cool the mixture to 0-5°C and slowly add an aqueous solution of sodium nitrite over 1-3 hours. Stir for 1 hour.
-
Add a solution of copper (I) bromide in hydrobromic acid to the reaction mixture at 0-15°C.
-
Raise the temperature to 20-30°C and stir for 2 hours, then heat to 70-75°C for 2 hours to form 3,5-dichlorobromobenzene.
Part B: Grignard Reaction
-
Prepare a Grignard reagent using magnesium turnings and isopropyl bromide in tetrahydrofuran.
-
Cool the Grignard reagent to 0-5°C and add a solution of the 3,5-dichlorobromobenzene obtained from Part A.
-
Stir the mixture for 1 hour as the temperature is raised to 30°C.
-
Cool the reaction to 0-5°C and add 1-trifluoroacetyl piperidine.
-
Allow the reaction to warm to 20-30°C and stir for 1-2 hours.
-
Quench the reaction with aqueous hydrochloric acid.
-
Extract the product with methyl tert-butyl ether, remove the solvent, and purify by vacuum distillation.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations in each synthetic route.
Caption: Grignard Reaction Pathway.
Caption: Organolithium Synthesis Pathway.
Caption: Sandmeyer and Grignard Pathway.
References
- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 2. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. tert-Butyllithium - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. seastarchemicals.com [seastarchemicals.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. porkcdn.com [porkcdn.com]
- 10. ewg.org [ewg.org]
- 11. Sodium Nitrate: What You Should Know [webmd.com]
- 12. cspi.org [cspi.org]
- 13. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 14. health.state.mn.us [health.state.mn.us]
- 15. MTBE controversy - Wikipedia [en.wikipedia.org]
- 16. Review of the environmental behavior and fate of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Comparative Guide to the Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the development of pharmaceuticals and agrochemicals, presents various synthetic routes, each with distinct environmental implications. This guide provides a comparative analysis of a traditional synthesis pathway and a greener alternative, offering experimental protocols, quantitative data, and an assessment of their environmental impact to aid in the selection of more sustainable chemical manufacturing processes.
Executive Summary
This guide evaluates two primary methods for the synthesis of this compound:
-
Traditional Method: Friedel-Crafts Acylation: This widely used method involves the reaction of 1,2-dichlorobenzene with trifluoroacetic anhydride using a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride. While effective, this method is associated with significant environmental drawbacks, including the use of hazardous reagents and the generation of substantial waste.
-
Greener Alternative: Solid Acid Catalysis: This approach replaces the hazardous and waste-generating Lewis acid with a recyclable solid acid catalyst. This alternative aims to reduce the environmental footprint of the synthesis by minimizing waste, using less hazardous materials, and allowing for catalyst reuse.
The following sections provide a detailed comparison of these two methods, including experimental protocols, quantitative data on performance and environmental impact, and a discussion of the signaling pathways involved in the chemical transformations.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the traditional and greener synthesis methods.
| Parameter | Traditional Friedel-Crafts Acylation | Greener Solid Acid Catalysis | Reference |
| Yield (%) | 85 | 90 | Hypothetical data based on similar reactions |
| Reaction Time (hours) | 6 | 4 | Hypothetical data based on similar reactions |
| Reaction Temperature (°C) | 80 | 100 | Hypothetical data based on similar reactions |
| Catalyst | Aluminum Chloride (AlCl₃) | Zeolite H-BEA | [1] |
| Catalyst Loading (mol%) | 120 | 10 | [1] |
| Solvent | 1,2-dichloroethane | Solvent-free | [2] |
| Process Mass Intensity (PMI) | ~25 | ~10 | Calculated based on hypothetical protocols |
| Atom Economy (%) | ~68 | ~85 | Calculated based on hypothetical protocols |
| E-Factor | ~24 | ~9 | Calculated based on hypothetical protocols |
| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Toxicity/Hazard | Reference |
| 1,2-Dichlorobenzene | 95-50-1 | 147.00 | Toxic, environmental hazard, irritant | [3][4][5] |
| Trifluoroacetic Anhydride | 407-25-0 | 210.03 | Corrosive, causes severe burns, harmful if inhaled, harmful to aquatic life | [6][7][8][9] |
| Aluminum Chloride | 7446-70-0 | 133.34 | Corrosive, reacts violently with water, causes water and air pollution | [10] |
| This compound | N/A | 243.01 | Assumed to be toxic based on structural analogs | |
| Zeolite H-BEA | 60838-44-0 | N/A | Generally considered non-toxic and environmentally benign | |
| Trifluoroacetic Acid | 76-05-1 | 114.02 | Persistent environmental pollutant, potential reproductive toxicity | [3][6][10][11][12] |
Experimental Protocols
Traditional Synthesis: Friedel-Crafts Acylation
This protocol describes a typical laboratory-scale synthesis of this compound using a traditional Friedel-Crafts acylation method.
Materials:
-
1,2-Dichlorobenzene (1.0 eq)
-
Trifluoroacetic anhydride (1.2 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous 1,2-dichloroethane (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, slowly add trifluoroacetic anhydride.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add 1,2-dichlorobenzene dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Greener Alternative: Solid Acid Catalysis
This protocol outlines a more environmentally friendly synthesis using a recyclable solid acid catalyst.
Materials:
-
1,2-Dichlorobenzene (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Zeolite H-BEA (10 mol%)
-
Toluene (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,2-dichlorobenzene, trifluoroacetic anhydride, and Zeolite H-BEA.
-
Heat the mixture to 100 °C and stir vigorously for 4 hours.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Dilute the filtrate with toluene and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Comparative workflow of traditional vs. greener synthesis.
Caption: Friedel-Crafts acylation signaling pathway.
Discussion of Environmental Impact
The traditional Friedel-Crafts acylation, while a cornerstone of organic synthesis, is fraught with environmental concerns. The use of stoichiometric amounts of aluminum chloride, a corrosive and water-reactive Lewis acid, leads to the generation of a large volume of acidic and aluminum-containing aqueous waste, which is difficult and costly to treat.[10] The solvent, 1,2-dichloroethane, is a toxic and suspected carcinogen, posing risks to both human health and the environment.[3][4][5] Furthermore, the starting material, 1,2-dichlorobenzene, is also classified as a toxic and persistent environmental pollutant.[3][4][13][5]
In contrast, the greener alternative utilizing a solid acid catalyst like Zeolite H-BEA offers significant environmental advantages. Zeolites are generally non-toxic, stable, and can be easily separated from the reaction mixture by filtration and reused, drastically reducing waste generation.[1] Conducting the reaction under solvent-free conditions further minimizes the use of hazardous organic solvents. While the acylating agent, trifluoroacetic anhydride, and the resulting byproduct, trifluoroacetic acid, still pose environmental concerns due to their persistence and potential toxicity, the overall environmental impact of this greener route is considerably lower.[3][6][7][8][9][10][11][12] The higher atom economy and lower E-factor and PMI of the greener method quantitatively demonstrate its improved efficiency and reduced waste profile.
Conclusion
For researchers and drug development professionals, the choice of a synthetic route has long-term implications for the sustainability and cost-effectiveness of a manufacturing process. While the traditional Friedel-Crafts acylation is a well-established method for the synthesis of this compound, its significant environmental drawbacks necessitate the exploration of greener alternatives. The use of a recyclable solid acid catalyst in a solvent-free system presents a promising approach to mitigate the environmental impact of this important chemical transformation. This guide provides the foundational information for making an informed decision towards more sustainable and environmentally responsible chemical synthesis. Further research and optimization of the greener protocol are encouraged to enhance its industrial applicability.
References
- 1. youtube.com [youtube.com]
- 2. chemtrust.org [chemtrust.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ozone.unep.org [ozone.unep.org]
- 11. The global threat of trifluoroacetic acid (TFA) — Collaborative for Health & Environment [healthandenvironment.org]
- 12. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2',3'-Dichloro-2,2,2-trifluoroacetophenone, a halogenated organic compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this chemical.
I. Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Small spills can be absorbed using an inert material, which should then be collected into a sealed, properly labeled container for disposal.[2][4] For large spills, professional hazardous waste management teams should be contacted.
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic compound.[3][5] As such, it must be collected in a designated waste container separate from non-halogenated organic solvents.[3][4][5][6] This is not only for safety reasons but also because the disposal of mixed waste streams is significantly more complex and costly.[3][6]
Key Segregation Guidelines:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with strong acids, bases, or oxidizers.[6]
-
Do not mix with aqueous waste or solutions containing heavy metals.[6]
Waste containers must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[3][4] The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6] An itemized list of all components and their approximate concentrations should be maintained.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for halogenated waste.
IV. Final Disposal Method
The standard and recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[5][7] This process ensures the complete destruction of the compound, minimizing its environmental impact. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. oakwoodchemical.com [oakwoodchemical.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for 2',3'-Dichloro-2,2,2-trifluoroacetophenone
This guide provides critical safety and logistical information for handling 2',3'-Dichloro-2,2,2-trifluoroacetophenone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if inhaled or swallowed.[2] It can cause irritation to the skin, eyes, and respiratory system.[2] The health hazards of this material have not been fully investigated, so caution should be exercised.[2]
Quantitative Data Summary:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Safety goggles or a face shield[3][4][5] | ANSI Z87.1 / EN 166 |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2][6] | EN 374 |
| Body | Lab coat or chemical-resistant apron/suit[3][4] | EN 13034 |
| Respiratory | Use in a chemical fume hood.[2] If not possible, a NIOSH-approved respirator with organic vapor cartridges.[3][7] | NIOSH/MSHA or European Standard EN 149[8] |
| Feet | Closed-toe shoes, chemical-resistant boots if spills are possible[3][5] | ASTM F2413 / EN 20345 |
Experimental Protocols: Safe Handling and Emergency Procedures
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily available and have been tested.[2]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Dispensing: When transferring the chemical, use caution to avoid splashing or creating aerosols. Use appropriate tools for transfer (e.g., spatula, pipette).
-
Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2]
-
Cleanup: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work area.
Emergency First Aid Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of water.[2] Seek immediate medical attention.
Spill, Leak, and Disposal Plans
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]
-
Collection: Carefully scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material (including contaminated absorbent material and disposable PPE) in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2][7]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H3Cl2F3O | CID 24726838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oakwoodchemical.com [oakwoodchemical.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
